2-Bromo-5-fluoro-4-methylpyridine
Description
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Properties
IUPAC Name |
2-bromo-5-fluoro-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c1-4-2-6(7)9-3-5(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXOICAPNITIOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397426 | |
| Record name | 2-bromo-5-fluoro-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885168-20-7 | |
| Record name | 2-Bromo-5-fluoro-4-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885168-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromo-5-fluoro-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of 2-Bromo-5-fluoro-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 2-Bromo-5-fluoro-4-methylpyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of experimentally determined data in peer-reviewed literature, this guide combines reported values with predicted properties and detailed, standardized experimental protocols for their determination.
Core Physical Properties
The physical characteristics of this compound are crucial for its handling, reaction setup, and purification. While some properties have been reported, others, such as the melting and boiling points, are not consistently documented for this specific isomer.
Data Presentation: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₅BrFN | [1] |
| Molecular Weight | 190.01 g/mol | [1] |
| Density | 1.6 ± 0.1 g/cm³ | |
| Flash Point | 76.2 ± 25.9 °C | |
| XLogP3 | 2.3 | [1] |
| PSA (Polar Surface Area) | 12.9 Ų | [1] |
| Refractive Index | 1.530 | |
| Melting Point | Not explicitly available. See Experimental Protocol. | |
| Boiling Point | Not explicitly available. See Experimental Protocol. | |
| Solubility | Predicted to have high solubility in polar aprotic solvents (e.g., Acetone, Acetonitrile, DMF, DMSO) and moderate to high solubility in polar protic solvents (e.g., Methanol, Ethanol). Slightly soluble in water. |
Experimental Protocols
Accurate determination of physical properties is fundamental in chemical research and development. The following are detailed methodologies for key experiments.
Synthesis of this compound
A general method for the synthesis of similar compounds involves the electrophilic bromination of the corresponding pyridine derivative.
General Protocol for Bromination:
-
Reaction Setup: In a well-ventilated fume hood, dissolve 4-fluoro-3-methylpyridine in a suitable solvent, such as concentrated sulfuric acid or an inert organic solvent, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The reaction should be cooled in an ice bath to a controlled temperature (e.g., 0-25 °C).
-
Addition of Brominating Agent: Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, portion-wise to the stirred solution. Maintain the temperature throughout the addition.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of ice and a reducing agent like sodium bisulfite (if bromine was used) to quench any excess bromine.
-
Neutralization: Neutralize the mixture to an appropriate pH with a base, such as sodium bicarbonate or sodium hydroxide.
-
Extraction: Extract the product from the aqueous layer using a suitable organic solvent, for example, dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous salt like sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography or distillation.
Determination of Melting Point
The melting point is a critical indicator of purity for a solid compound.
Methodology:
-
Sample Preparation: Ensure the crystalline sample of this compound is completely dry and finely powdered.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a melting point apparatus.
-
Measurement:
-
For an unknown melting point, perform a rapid heating to get an approximate range.
-
For an accurate measurement, heat at a rate of approximately 10-20°C per minute until the temperature is about 20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point of the sample.[2][3][4][5]
Determination of Boiling Point
For liquid compounds, the boiling point is a key physical constant.
Methodology (Thiele Tube Method):
-
Sample Preparation: Place a small amount (a few milliliters) of liquid this compound into a small test tube.
-
Capillary Inversion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.
-
Apparatus Setup: Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a heating oil (e.g., mineral oil or silicone oil).
-
Heating: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Data Recording: Continue heating until a steady stream of bubbles is observed. Then, remove the heat and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.[6][7]
Determination of Solubility
Understanding a compound's solubility is essential for reaction setup, purification, and formulation.
Methodology (Gravimetric Method):
-
Preparation of Saturated Solution: In a sealed container, add an excess amount of this compound to a known volume of the desired solvent.
-
Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker can be used.
-
Separation: Allow any undissolved solid to settle. Carefully extract a known volume of the clear, saturated supernatant.
-
Solvent Evaporation: Evaporate the solvent from the extracted aliquot under controlled conditions (e.g., using a rotary evaporator or by gentle heating in a fume hood).
-
Mass Determination: Accurately weigh the solid residue.
-
Calculation: Calculate the solubility in terms of grams of solute per 100 mL of solvent.
Mandatory Visualizations
The following diagrams illustrate key logical workflows relevant to the use and characterization of this compound.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Guide: 2-Bromo-5-fluoro-4-methylpyridine in Synthetic Chemistry and Drug Discovery
This technical guide provides an in-depth overview of 2-Bromo-5-fluoro-4-methylpyridine, a key building block for researchers, scientists, and professionals in drug development. It covers the chemical properties, synthesis, reactivity, and applications of this versatile compound.
Chemical Structure and Identification
This compound is a halogenated pyridine derivative. Its structure features a pyridine ring substituted with a bromine atom at the 2-position, a fluorine atom at the 5-position, and a methyl group at the 4-position.
-
IUPAC Name: this compound[1]
The presence and positions of the halogen atoms and the methyl group make this compound a valuable intermediate for introducing specific functionalities into more complex molecules, particularly in the synthesis of pharmacologically active agents.[5]
Physicochemical and Computed Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 190.01 g/mol | [1][2][4] |
| Exact Mass | 188.95894 Da | [1][4] |
| Density | 1.6±0.1 g/cm³ | [3] |
| Boiling Point (Predicted) | 76.2±25.9 °C | [3] |
| XLogP3 | 2.3 | [1][3][4] |
| Polar Surface Area | 12.9 Ų | [1][3][4] |
| Refractive Index (Predicted) | 1.530 | [3] |
Synthesis and Reactivity
This compound is a valuable building block due to its specific reactivity, which allows for selective functionalization at different positions of the pyridine ring.
Synthesis of this compound
A common method for the synthesis of this compound is through the electrophilic bromination of a suitable precursor, such as 4-fluoro-3-methylpyridine. The directing effects of the fluorine and methyl groups primarily favor bromination at the C2 position. However, the formation of byproducts, such as the isomeric 6-Bromo-4-fluoro-3-methylpyridine, can occur.[2]
Below is a diagram illustrating the general synthesis workflow and potential byproducts.
Reactivity in Cross-Coupling Reactions
The bromine atom at the 2-position is particularly suitable for various palladium-catalyzed cross-coupling reactions. This reactivity is crucial for forming carbon-carbon and carbon-heteroatom bonds.[5][6]
-
Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling with an organoboron compound. This compound is more reactive than its chloro-analogue in this reaction, often allowing for milder reaction conditions.[6]
-
Buchwald-Hartwig Amination: This is another important cross-coupling reaction for forming carbon-nitrogen bonds.[5]
Applications in Drug Discovery
Substituted pyridines are a common motif in many kinase inhibitors because they can form key hydrogen bonds within the ATP-binding pocket of enzymes.[3] this compound serves as a critical intermediate in the synthesis of targeted cancer therapies.[3]
A notable application is in the synthesis of Crizotinib (PF-02341066) , an oral inhibitor of anaplastic lymphoma kinase (ALK) and c-MET receptor tyrosine kinases.[3] This drug is used to treat certain types of non-small cell lung cancer. The synthesis of Crizotinib's 2-aminopyridine core can utilize this compound as a starting material.[3]
Experimental Protocols
The following are generalized experimental protocols for the synthesis and application of this compound. Note: These are general guidelines and should be optimized for specific laboratory conditions.
General Protocol for Bromination of 4-Fluoro-3-methylpyridine[2]
-
Dissolve 4-fluoro-3-methylpyridine in a suitable solvent (e.g., concentrated sulfuric acid).
-
Add a brominating agent (e.g., N-bromosuccinimide) portion-wise at a controlled temperature (e.g., 0-25 °C).
-
Stir the reaction mixture and monitor its progress using TLC or GC.
-
Upon completion, quench the reaction by pouring it into an ice mixture.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.
-
Purify the crude product using column chromatography.
General Protocol for Suzuki-Miyaura Coupling[5][6]
-
In a reaction vessel, combine this compound (1.0 eq.), the desired boronic acid or boronate ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ (2.0 eq.).
-
Add a suitable solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Degas the mixture and heat it under an inert atmosphere (e.g., at 90 °C) for 12-24 hours.
-
Monitor the reaction's progress by TLC or GC-MS.
-
After completion, perform an aqueous work-up and extract the product.
-
Purify the final compound by column chromatography.
General Protocol for Spectroscopic Analysis[7]
-
NMR Spectroscopy:
-
Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a suitable spectrometer (e.g., 500 MHz).
-
Process the data, applying Fourier transformation and phase correction. Calibrate the chemical shifts using the residual solvent peak.
-
-
Mass Spectrometry (Electron Ionization):
-
Introduce a small amount of the sample into the ion source of the mass spectrometer.
-
Bombard the sample with an electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Analyze the resulting mass-to-charge ratios to determine the molecular weight and fragmentation pattern.
-
Stability and Storage
This compound is generally stable under standard laboratory conditions. However, to prevent degradation, it is recommended to:[7]
-
Temperature: Store in a cool, dry place. Refrigeration at 2-8°C may be advisable.[7]
-
Container: Keep the container tightly closed to prevent exposure to moisture.[7]
-
Light Exposure: Protect from light to avoid potential photodegradation.[7]
-
Incompatibilities: Avoid strong oxidizing agents.[7]
References
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Data for 2-Bromo-5-fluoro-4-methylpyridine
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Bromo-5-fluoro-4-methylpyridine (CAS No. 885168-20-7).[1][2] Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles of NMR spectroscopy and analysis of a closely related isomer, 2-bromo-4-fluoro-5-methylpyridine.[3] Detailed, generalized experimental protocols for obtaining such data are also provided.
Chemical Structure and Properties
-
IUPAC Name: this compound[4]
-
Structure:
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure, general spectroscopic principles, and by drawing comparisons with the predicted data for the isomer 2-bromo-4-fluoro-5-methylpyridine.[3] NMR prediction software and databases are powerful tools for estimating chemical shifts and coupling constants.[5][6][7]
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~8.2 | d | ~3.0 (⁴JH-F) | 1H | H-6 |
| ~7.0 | d | ~6.0 (³JH-F) | 1H | H-3 |
| ~2.4 | s | - | 3H | -CH₃ |
Note: The chemical shifts are approximate. The doublet multiplicity for H-6 arises from a four-bond coupling to the fluorine atom. The doublet for H-3 is due to a three-bond coupling to the fluorine atom. The methyl protons are expected to appear as a singlet.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~159 (d, ¹JC-F ≈ 240 Hz) | C-5 |
| ~149 (d, ⁴JC-F ≈ 3 Hz) | C-2 |
| ~145 (d, ³JC-F ≈ 10 Hz) | C-6 |
| ~138 (d, ²JC-F ≈ 20 Hz) | C-4 |
| ~122 (d, ²JC-F ≈ 25 Hz) | C-3 |
| ~17 (d, ³JC-F ≈ 4 Hz) | -CH₃ |
Note: The chemical shifts are approximate. All carbon atoms are expected to show coupling with the fluorine atom, resulting in doublets with characteristic coupling constants. The largest coupling constant will be the one-bond coupling for C-5.
Experimental Protocols
The following is a detailed, generalized methodology for the acquisition of ¹H and ¹³C NMR spectra for this compound.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.
Instrumentation:
-
A 500 MHz NMR spectrometer equipped with a multinuclear probe.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
-
Data Processing:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Visualization of NMR Structural Correlations
The following diagram illustrates the logical relationships between the atoms in this compound and their key predicted NMR interactions.
Caption: Predicted NMR signal assignments and key J-couplings for this compound.
References
Spectroscopic Profile of 2-Bromo-5-fluoro-4-methylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 2-Bromo-5-fluoro-4-methylpyridine (CAS No. 885168-20-7). Due to the limited availability of public experimental spectra for this specific molecule, this document presents computationally predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. Detailed, generalized experimental protocols for the acquisition of such data are also provided to guide researchers in their analytical workflows. This guide is intended to serve as a valuable resource for scientists and professionals involved in drug discovery and development where this compound may be a key intermediate.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₆H₅BrFN
-
Molecular Weight: 190.01 g/mol [1]
-
CAS Number: 885168-20-7[1]
Structure:
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational analysis and established principles of spectroscopy.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~8.15 | d | ~2.5 | 1H | H-6 |
| ~7.45 | d | ~5.0 | 1H | H-3 |
| ~2.30 | s | - | 3H | -CH₃ |
Note: The chemical shifts are approximate. The doublet multiplicity for H-6 is predicted to arise from coupling to the fluorine atom at position 5. The doublet for H-3 is also likely influenced by coupling to the fluorine.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~157 (d, J ≈ 240 Hz) | C-5 |
| ~148 (d, J ≈ 15 Hz) | C-2 |
| ~145 | C-6 |
| ~130 (d, J ≈ 20 Hz) | C-4 |
| ~122 (d, J ≈ 5 Hz) | C-3 |
| ~16 | -CH₃ |
Note: The chemical shifts are approximate. Carbons C-2, C-3, C-4, and C-5 are expected to exhibit coupling with the fluorine atom, resulting in doublets with characteristic coupling constants.
Predicted Mass Spectrometry Data
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 189/191 | ~100/98 | [M]⁺ (containing ⁷⁹Br/⁸¹Br) |
| 110 | Moderate | [M - Br]⁺ |
| 95 | Moderate | [M - Br - CH₃]⁺ |
Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with nearly equal intensity due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.
Predicted FT-IR Data
Table 4: Predicted FT-IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| 2950-2850 | Medium | C-H stretching (methyl) |
| 1600-1450 | Strong | C=C and C=N stretching (pyridine ring) |
| 1250-1200 | Strong | C-F stretching |
| 1100-1000 | Strong | C-Br stretching |
| 850-800 | Strong | C-H bending (out-of-plane) |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.
-
Instrumentation: A 500 MHz NMR spectrometer.
-
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.[2]
-
-
Data Processing:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[2]
-
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.
-
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples or a gas chromatograph for volatile samples.
-
Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
-
Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and characteristic fragment ions.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in a mortar and pestle.
-
Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Record the sample spectrum.[2]
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final FT-IR spectrum of the compound.
-
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis and characterization of this compound.
References
Commercial Availability of 2-Bromo-5-fluoro-4-methylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 2025
This technical guide provides an in-depth overview of the commercial availability, physicochemical properties, and synthetic utility of 2-Bromo-5-fluoro-4-methylpyridine (CAS: 885168-20-7). This halogenated pyridine derivative is a valuable building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document is intended to assist researchers, scientists, and drug development professionals in sourcing this critical intermediate and leveraging its chemical reactivity in novel synthetic endeavors.
Introduction
This compound is a substituted pyridine ring bearing a bromine atom at the 2-position, a fluorine atom at the 5-position, and a methyl group at the 4-position. This unique arrangement of functional groups makes it a versatile synthon for a variety of chemical transformations. The bromine atom is amenable to palladium-catalyzed cross-coupling reactions, while the fluorine atom can modulate the electronic properties and metabolic stability of derivative compounds. The pyridine core itself is a common motif in many biologically active molecules.
It is important for researchers to distinguish this compound from its commercially available isomers, as the substitution pattern significantly influences reactivity and the resulting structure of downstream products. Key isomers include 5-Bromo-2-fluoro-4-methylpyridine (CAS: 864830-16-0) and 2-Bromo-4-fluoro-5-methylpyridine (CAS: 1211537-29-9).
Commercial Availability
This compound is available from a range of chemical suppliers. The following table summarizes the offerings from several vendors. Researchers are advised to consult the suppliers' websites for the most current pricing and availability.
| Supplier | CAS Number | Purity | Catalog Number |
| Sigma-Aldrich | 885168-20-7 | Not specified | Not specified |
| Echemi | 885168-20-7 | Not specified | Not specified |
| BLD Pharm | 885168-20-7 | Not specified | Not specified |
| Acmec Biochemical | 885168-20-7 | 98% | Not specified |
| Sunway Pharm Ltd | 885168-20-7 | 97% | CB70305 |
| Appchem | 885168-20-7 | Not specified | AJ47916 |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing reaction conditions and for the characterization of synthesized compounds.
| Property | Value | Source |
| Molecular Formula | C₆H₅BrFN | [1][2][3] |
| Molecular Weight | 190.01 g/mol | [1][2][3] |
| CAS Number | 885168-20-7 | [1][2][3] |
| Appearance | Not specified | - |
| Density | 1.6 ± 0.1 g/cm³ | [1] |
| Boiling Point | Not specified | - |
| Melting Point | Not specified | - |
| Refractive Index | 1.530 | [1] |
| Storage | Inert atmosphere, room temperature | [4] |
Experimental Protocols
While specific, detailed experimental protocols for the synthesis and reactions of this compound are not extensively reported in peer-reviewed literature, general procedures for similar halogenated pyridines can be adapted. The following are representative protocols for the synthesis and a common cross-coupling reaction.
General Synthetic Approach: Halogenation of a Pyridine Precursor
The synthesis of this compound would likely involve the bromination of a suitable 5-fluoro-4-methylpyridine precursor. The regioselectivity of the bromination would be a key consideration.
Reaction Scheme:
Caption: General synthetic route to this compound.
Methodology:
-
Reaction Setup: To a solution of 5-fluoro-4-methylpyridine (1.0 equivalent) in a suitable solvent (e.g., sulfuric acid or an inert organic solvent such as acetonitrile), add a brominating agent (e.g., N-bromosuccinimide (NBS) or bromine, 1.0-1.2 equivalents) portion-wise at a controlled temperature (typically 0-25 °C).
-
Reaction Monitoring: Stir the reaction mixture for a designated time, monitoring the progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, carefully quench the reaction by pouring the mixture into ice water. If bromine was used, a reducing agent like sodium bisulfite may be added to neutralize any excess.
-
Neutralization and Extraction: Neutralize the aqueous mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is neutral or slightly basic. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Drying and Concentration: Combine the organic extracts and wash with brine. Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the pure this compound.
Suzuki-Miyaura Cross-Coupling Reaction
The bromine atom at the 2-position of this compound is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Caption: Suzuki-Miyaura coupling of this compound.
Methodology:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equivalent), the desired arylboronic acid or its ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or DMF/water).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature ranging from 80 to 120 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-5-fluoro-4-methylpyridine.
Logical Workflow for Procurement and Utilization
The following diagram illustrates a typical workflow for a research organization to procure and utilize this compound in a drug discovery project.
Caption: Workflow for procurement and use of this compound.
Conclusion
This compound is a commercially available and synthetically versatile building block for researchers in drug discovery and materials science. Its unique substitution pattern allows for a range of chemical modifications, making it a valuable starting material for the synthesis of novel compounds. This guide provides a summary of its commercial availability, key physicochemical properties, and representative experimental protocols to aid researchers in their synthetic endeavors. As with any chemical synthesis, reaction conditions should be optimized for each specific application.
References
An In-depth Technical Guide to the Synthesis of 2-Bromo-5-fluoro-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for 2-Bromo-5-fluoro-4-methylpyridine, a valuable pyridine-based building block in medicinal chemistry and drug discovery. The proposed synthesis is a multi-step process commencing with the commercially available starting material, 3-amino-4-methylpyridine. The pathway involves a Sandmeyer reaction to introduce the fluorine atom, followed by a bromination step, and finally, a deamination via diazotization. This guide offers detailed experimental protocols, quantitative data, and visual representations of the synthetic route to aid researchers in the practical execution of this synthesis.
Proposed Synthesis Pathway
The synthesis of this compound can be strategically approached through a three-step sequence starting from 4-methyl-3-nitropyridine. This method involves the reduction of the nitro group, followed by a Balz-Schiemann reaction to introduce the fluorine atom, and concludes with a regioselective bromination.
An alternative and more direct pathway commences with the commercially available 3-amino-4-methylpyridine. This route also utilizes a Sandmeyer-type reaction for fluorination, followed by bromination of the resulting intermediate. Given the accessibility of the starting material, this guide will focus on the latter pathway.
The logical flow of this synthesis is depicted in the following workflow diagram:
Solubility Profile of 2-Bromo-5-fluoro-4-methylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-5-fluoro-4-methylpyridine in common organic solvents. While specific quantitative solubility data is not extensively available in public literature, this document outlines its predicted solubility based on its molecular structure, offers detailed experimental protocols for determining solubility, and presents logical workflows for solvent selection and chemical synthesis.
Predicted Solubility in Common Organic Solvents
The chemical structure of this compound, which includes a polar pyridine ring and halogen atoms, suggests its solubility will be influenced by the polarity of the solvent. Based on the principle of "like dissolves like," a qualitative prediction of its solubility in various classes of organic solvents is presented in Table 1. It is soluble in organic solvents such as ethanol and dimethylformamide at room temperature and is slightly soluble in water.[1][2] These predictions should be confirmed experimentally for precise applications.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF) | High | The polar nature of these solvents can effectively solvate the polar pyridine ring and the carbon-halogen bonds of the solute.[3] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl group in these solvents can engage in dipole-dipole interactions and potential hydrogen bonding with the nitrogen atom.[1][3] |
| Non-Polar | Hexane, Benzene, Toluene | Low | The significant difference in polarity between the solute and these solvents limits miscibility.[4] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | These solvents have some polar character that allows for interaction with the solute. |
| Halogenated | Dichloromethane, Chloroform | Moderate to High | The presence of halogens in both the solute and solvent can lead to favorable dipole-dipole interactions. |
Experimental Protocol for Solubility Determination: The Gravimetric Method
For a precise quantitative determination of solubility, the following gravimetric method is a reliable and straightforward approach.[5]
Materials:
-
This compound
-
Selected organic solvents
-
Analytical balance
-
Sealed containers (e.g., screw-cap vials)
-
Constant temperature shaker or magnetic stirrer
-
Filtration apparatus (e.g., syringe filters with appropriate membrane) or centrifuge
-
Evaporation apparatus (e.g., rotary evaporator or vacuum oven)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container.[3]
-
Ensure there is undissolved solid material at the bottom of the container to confirm saturation.
-
-
Equilibration:
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]
-
-
Separation of Solid and Liquid Phases:
-
Carefully separate the undissolved solid from the saturated solution. This can be achieved by either filtering the solution through a syringe filter or by centrifuging the mixture and carefully decanting the supernatant.[5]
-
-
Sample Measurement:
-
Accurately weigh a clean, dry evaporation flask.
-
Transfer a precise volume of the clear, saturated solution to the pre-weighed flask.
-
-
Solvent Evaporation:
-
Remove the solvent from the solution under reduced pressure using a rotary evaporator or by heating in a vacuum oven at a temperature that will not cause decomposition of the solute.[5]
-
-
Final Weighing and Calculation:
-
Once all the solvent has been removed, weigh the flask containing the solid residue.
-
The difference in weight between the flask with the residue and the empty flask gives the mass of the dissolved solute.
-
Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of solution taken (mL)) x 100
-
Visualizing Experimental and Logical Workflows
To aid in the practical application of this data, the following diagrams, created using the DOT language, illustrate key decision-making and experimental processes.
Caption: A logical workflow for the selection of an appropriate solvent.[3]
References
- 1. chembk.com [chembk.com]
- 2. 5-Bromo-2-fluoro-4-methyl-pyridine | 864830-16-0 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Fluoro-4-Methyl-5-Bromopyridine | CAS 884494-83-1 | Structure, Properties, Uses & Safety Data – Expert Chemical Analysis China [pipzine-chem.com]
- 5. benchchem.com [benchchem.com]
The Synthetic Versatility of 2-Bromo-5-fluoro-4-methylpyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-5-fluoro-4-methylpyridine is a strategically substituted heterocyclic building block with significant applications in medicinal chemistry and materials science. The distinct electronic properties and spatial arrangement of its four functional groups—the bromine atom, the fluorine atom, the methyl group, and the pyridine nitrogen—allow for a diverse range of chemical transformations. This guide provides a comprehensive analysis of the reactivity of each functional group, supported by quantitative data from analogous systems, detailed experimental protocols, and visual workflows to facilitate the design of novel synthetic routes.
Reactivity of the Bromine Atom at the C-2 Position
The bromine atom at the 2-position of the pyridine ring is the primary site for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive than the C-F bond in these transformations, allowing for selective functionalization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The reactivity of the C-Br bond in this compound allows for efficient coupling with a variety of boronic acids and their derivatives.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of 2-Bromopyridines with Various Boronic Acids
| Boronic Acid | Product | Yield (%) | Notes |
| Phenylboronic Acid | 4-Methyl-2-phenylpyridine | 81 | Optimized reaction with 2-bromo-4-methylpyridine.[1][2] |
| 4-Methoxyphenylboronic Acid | 2-(4-Methoxyphenyl)-4-methylpyridine | 92 | On a structurally similar substrate.[1] |
| 4-Chlorophenylboronic Acid | 2-(4-Chlorophenyl)-4-methylpyridine | 80 | Representative yield for similar aryl bromides.[1] |
| 3-Thienylboronic Acid | 4-Methyl-2-(thiophen-3-yl)pyridine | 73 | Representative yield for similar aryl bromides.[1] |
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1) or toluene/water.
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%).
-
Reaction: Heat the mixture with vigorous stirring to 80-110 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3][4]
References
An In-depth Technical Guide to 2-Bromo-5-fluoro-4-methylpyridine: A Versatile Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-fluoro-4-methylpyridine is a halogenated pyridine derivative that serves as a key intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a bromine atom at the 2-position, a fluorine atom at the 5-position, and a methyl group at the 4-position, offers multiple reactive sites for functionalization. This makes it a valuable building block in medicinal chemistry and materials science, particularly in the development of kinase inhibitors and other biologically active compounds. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, while the fluorine atom can influence the compound's electronic properties and metabolic stability.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted due to limited availability in published literature.
| Property | Value | Source |
| Molecular Formula | C₆H₅BrFN | --INVALID-LINK-- |
| Molecular Weight | 190.01 g/mol | --INVALID-LINK-- |
| CAS Number | 885168-20-7 | --INVALID-LINK-- |
| Boiling Point | 76.2 ± 25.9 °C | Predicted |
| Density | 1.6 ± 0.1 g/cm³ | Predicted |
| Refractive Index | 1.530 | Predicted |
Synthesis
The synthesis of this compound can be achieved through a multi-step process starting from 2-amino-4-picoline, as outlined in Chinese patent CN102898358A. The overall synthetic strategy involves bromination of the aminopyridine followed by a diazotization-fluorination reaction.[1]
References
The Synthetic Keystone: A Technical Guide to the Applications of 2-Bromo-5-fluoro-4-methylpyridine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the significant potential of 2-Bromo-5-fluoro-4-methylpyridine as a versatile building block in modern medicinal chemistry. Its unique structural features make it a valuable starting material for the synthesis of complex heterocyclic compounds, particularly in the development of targeted therapies. While extensive biological data on its direct derivatives are not widely published, its application in the synthesis of potent kinase inhibitors showcases its importance in drug discovery.
Introduction: A Scaffold of Promise
This compound has emerged as a critical scaffold in the synthesis of pharmacologically active agents.[1] The strategic placement of its substituents—a reactive bromine atom, a metabolism-modulating fluorine atom, and a methyl group—offers a powerful platform for chemical modification.[1] The bromine atom at the 2-position is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation.[1][2] These reactions are fundamental in medicinal chemistry for the construction of diverse molecular libraries. The fluorine atom can enhance metabolic stability and binding affinity of the final compound, while the methyl group provides an additional point for interaction with biological targets.[1]
Core Application: Synthesis of Kinase Inhibitors
Substituted pyridines are a common motif in a vast array of kinase inhibitors, largely due to their ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.[3] this compound serves as a key intermediate in the synthesis of a class of aminopyridine-based kinase inhibitors.[3]
Case Study: Crizotinib
A prominent example of the utility of a closely related isomer in drug discovery is in the synthesis of Crizotinib (PF-02341066). Crizotinib is a potent oral inhibitor of both anaplastic lymphoma kinase (ALK) and c-MET receptor tyrosine kinases, approved for the treatment of certain types of non-small cell lung cancer (NSCLC).[3] The core of the Crizotinib molecule features a 2-aminopyridine ring, which can be constructed from a 2-bromo-substituted pyridine starting material. The synthesis involves a pivotal Suzuki-Miyaura cross-coupling reaction to introduce a pyrazole moiety at the 5-position of the pyridine ring.[3]
Experimental Protocols: Key Synthetic Methodologies
The following are generalized protocols for key synthetic transformations involving 2-bromo-pyridine scaffolds, which are applicable to this compound for the synthesis of kinase inhibitors.
Suzuki-Miyaura Cross-Coupling
This reaction is instrumental for forming carbon-carbon bonds by coupling the bromopyridine with a boronic acid or ester.
Materials:
-
This compound derivative
-
Aryl- or heteroaryl-boronic acid or pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the this compound derivative (1.0 eq), the boronic acid or ester (1.1-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (0.05-0.10 eq).[3]
-
Purge the vessel with an inert gas for 10-15 minutes.[3]
-
Add the degassed solvent system to the reaction mixture.[3]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.[3]
-
Upon completion, cool the reaction mixture to room temperature.[3]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 2-substituted pyridine derivative.
Illustrative Suzuki-Miyaura Reaction Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
This reaction is used to form carbon-nitrogen bonds, which is crucial for introducing amine functionalities.
Materials:
-
This compound derivative
-
Amine
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cs₂CO₃, NaOtBu)
-
Solvent (e.g., Toluene, Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine the palladium catalyst and the ligand.
-
Add the this compound derivative (1.0 eq), the amine (1.1-1.5 eq), and the base (1.5-2.0 eq).
-
Purge the vessel with an inert gas.
-
Add the degassed solvent.
-
Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
General Synthesis to Kinase Inhibitor Workflow
Caption: A potential synthetic pathway to a kinase inhibitor.
Biological Activity of Structurally Related Compounds
| Compound ID | Structure | % Clot Lysis | % Biofilm Inhibition (E. coli) |
| 2a | 2-Methyl-5-(p-tolyl)pyridin-3-amine | - | - |
| 2b | 5-(3,5-Dimethylphenyl)-2-methylpyridin-3-amine | - | - |
| 2c | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | 25.3 ± 0.8 | 65.7 ± 1.5 |
| 2d | 5-(4-Chlorophenyl)-2-methylpyridin-3-amine | 30.1 ± 1.2 | 70.2 ± 1.1 |
| 3a | N-[2-Methyl-5-(p-tolyl)pyridin-3-yl]acetamide | - | - |
| 3b | N-[5-(3,5-Dimethylphenyl)-2-methylpyridin-3-yl]acetamide | - | - |
| 3c | N-[5-(4-Methoxyphenyl)-2-methylpyridin-3-yl]acetamide | 15.8 ± 0.5 | 55.4 ± 1.3 |
| 3d | N-[5-(4-Chlorophenyl)-2-methylpyridin-3-yl]acetamide | 20.4 ± 0.9 | 60.8 ± 1.7 |
| Data presented for illustrative purposes from structurally related compounds.[4] |
Signaling Pathway Context: Kinase Inhibition
Kinase inhibitors developed from scaffolds like this compound often target specific signaling pathways implicated in diseases such as cancer. For example, an inhibitor of a receptor tyrosine kinase (RTK) would act to block downstream signaling cascades that promote cell proliferation and survival.
Hypothetical RTK Signaling Pathway Inhibition
Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway.
Conclusion
This compound is a highly valuable and versatile building block in drug discovery. Its chemical properties allow for the application of robust and efficient cross-coupling methodologies, facilitating the rapid generation of diverse chemical libraries for screening and lead optimization. While direct biological data for its derivatives are sparse, its demonstrated utility in the synthesis of potent kinase inhibitors like Crizotinib underscores its significant potential in the development of novel therapeutics. The provided protocols and conceptual frameworks serve as a foundational guide for researchers and scientists engaged in the discovery of new medicines.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Bromo-5-fluoro-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides detailed protocols and data for the Suzuki-Miyaura coupling of 2-Bromo-5-fluoro-4-methylpyridine with various aryl and heteroaryl boronic acids. This versatile building block is of significant interest in medicinal chemistry and drug discovery, as the resulting 2-aryl-5-fluoro-4-methylpyridine scaffold is a key structural motif in numerous biologically active compounds, including kinase inhibitors. The presence of the fluorine atom and the methyl group on the pyridine ring allows for the fine-tuning of the physicochemical properties of the final products, such as metabolic stability and target binding affinity.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a base. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the active Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity, especially with heteroaromatic substrates like this compound, where the pyridine nitrogen can potentially coordinate to the palladium catalyst and inhibit its activity.
Data Presentation: Reaction Yields
The efficiency of the Suzuki-Miyaura coupling of this compound is dependent on the electronic and steric properties of the boronic acid coupling partner. The following table summarizes representative yields for the coupling of a structurally similar substrate, 2-bromo-4-methylpyridine, with various aryl and heteroaryl boronic acids. Notably, a high yield has been reported for the coupling of 2-Bromo-4-fluoro-5-methylpyridine with 4-methoxyphenylboronic acid, demonstrating the feasibility of this transformation.[1]
| Boronic Acid | Structure | Product | Representative Yield (%) |
| Phenylboronic Acid | Ph-B(OH)₂ | 5-Fluoro-4-methyl-2-phenylpyridine | 81[1] |
| 4-Methoxyphenylboronic Acid | 4-MeO-Ph-B(OH)₂ | 5-Fluoro-2-(4-methoxyphenyl)-4-methylpyridine | 92[1] |
| 4-Chlorophenylboronic Acid | 4-Cl-Ph-B(OH)₂ | 2-(4-Chlorophenyl)-5-fluoro-4-methylpyridine | 80[1] |
| 3-Thienylboronic Acid | Thienyl-B(OH)₂ | 5-Fluoro-4-methyl-2-(thiophen-3-yl)pyridine | 73[1] |
Experimental Protocols
The following are general experimental protocols for the Suzuki-Miyaura cross-coupling of this compound. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary for specific boronic acids to achieve the highest possible yields.
Protocol 1: General Procedure with Pd(dppf)Cl₂
This protocol is a good starting point for a variety of aryl and heteroaryl boronic acids.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03-0.05 mmol, 3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane/Water (4:1 mixture, 5 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the respective arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.
-
Using a syringe, add the degassed 1,4-dioxane/water solvent mixture.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at 80-100 °C.
-
Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Ligand-Free Conditions with Pd(OAc)₂
For some substrates, a ligand-free protocol can be effective and offers a simpler setup.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.5 mmol, 1.5 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
Isopropanol/Water (2:1 mixture, 15 mL)
Procedure:
-
In a round-bottom flask, dissolve this compound and the arylboronic acid in the isopropanol/water mixture.
-
Add potassium carbonate and palladium(II) acetate.
-
Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and remove the isopropanol under reduced pressure.
-
Extract the remaining aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired product.[2]
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of a diverse range of 2-aryl-5-fluoro-4-methylpyridine derivatives. These compounds are valuable intermediates in drug discovery and medicinal chemistry. The provided protocols offer robust starting points for this transformation, and the reaction conditions can be further optimized to achieve high yields with various aryl and heteroaryl boronic acids. The versatility of this reaction makes it an indispensable tool for researchers and scientists in the development of novel therapeutics.
References
Application Notes & Protocols: Strategic Synthesis of N-Aryl-5-fluoro-4-methylpyridin-2-amines via Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Aminopyridines
The substituted aminopyridine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Its prevalence drives a continuous need for robust, efficient, and versatile synthetic methods. The Buchwald-Hartwig amination has emerged as a premier strategy for constructing carbon-nitrogen (C-N) bonds, largely supplanting harsher, traditional methods due to its exceptional functional group tolerance and broad substrate scope.[2][3][4]
This guide provides an in-depth technical overview and actionable protocols for the Buchwald-Hartwig amination of 2-Bromo-5-fluoro-4-methylpyridine. This specific heteroaryl halide is a valuable building block, and its successful coupling provides access to a class of compounds with significant potential in drug discovery programs. We will explore the mechanistic underpinnings of the reaction, detail the critical parameters influencing its success, and provide step-by-step protocols designed for reproducibility and high-yield outcomes.
Reaction Principle and Catalytic Mechanism
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or pseudohalide) and an amine in the presence of a base.[4] The transformation relies on a finely tuned catalytic cycle that systematically forges the new C-N bond.
The generally accepted mechanism proceeds through four key stages:
-
Oxidative Addition: The active Palladium(0) catalyst, typically generated in situ from a precatalyst, undergoes oxidative addition into the carbon-bromine bond of this compound. This forms a Pd(II) intermediate.[2]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine, forming a palladium-amido complex.[5][6][7][8] This step is often critical for catalyst turnover.
-
Reductive Elimination: This is the final bond-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired N-arylpyridine product.[4][5]
-
Catalyst Regeneration: The reductive elimination step regenerates the active Pd(0) species, allowing it to re-enter the catalytic cycle.
Optimizing the Reaction: A Guide to Key Parameters
The success of the amination of an electron-deficient heteroaryl halide like this compound is highly dependent on the careful selection of four key components: the palladium source, ligand, base, and solvent.
| Component | Role & Rationale | Recommended Choices |
| Palladium Precatalyst | Serves as the source for the active Pd(0) catalyst. Precatalysts are often air-stable Pd(II) complexes that are reduced in situ. | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate), Buchwald Precatalysts (e.g., XPhos Pd G3).[5][9] |
| Ligand | Crucial for stabilizing the Pd catalyst, promoting oxidative addition, and facilitating reductive elimination. For challenging substrates, bulky, electron-rich biarylphosphine ligands are required to enhance catalytic activity.[3][10] | XPhos , RuPhos , SPhos , BrettPhos, or Xantphos .[10] The choice can significantly impact yield and reaction rate. |
| Base | Facilitates the deprotonation of the amine bound to the palladium center, a key step for catalyst turnover. Must be strong but non-nucleophilic to avoid side reactions. | NaOt-Bu (Sodium tert-butoxide), KOt-Bu (Potassium tert-butoxide), LiHMDS (Lithium bis(trimethylsilyl)amide), Cs₂CO₃ (Cesium carbonate).[5][11] |
| Solvent | Provides the medium for the reaction. Must be anhydrous and aprotic (and degassed) to prevent catalyst deactivation and unwanted side reactions. | Toluene , 1,4-Dioxane , THF (Tetrahydrofuran).[5][9][11] Solvent choice can affect reagent solubility and reaction temperature. |
| Temperature | Provides the necessary activation energy for key steps in the catalytic cycle, particularly oxidative addition. | Typically heated to 80-110 °C .[2][5] |
Detailed Experimental Protocol
This protocol provides a general framework for the amination of this compound. All operations should be performed using standard Schlenk techniques or within a glovebox to maintain an inert atmosphere.[12]
Materials:
-
This compound (1.0 equiv.)
-
Amine coupling partner (1.1–1.5 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene, to achieve ~0.1 M concentration)
-
Ethyl acetate, water, brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Equipment:
-
Oven-dried Schlenk flask or sealed tube with a magnetic stir bar
-
Schlenk line or glovebox with an inert atmosphere (Argon or Nitrogen)
-
Syringes and needles
-
Heated stirring plate with oil bath
-
Rotary evaporator
-
Standard glassware for work-up and purification
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the amine, the base, the palladium precatalyst, and the phosphine ligand.[2][12]
-
Inert Atmosphere: Seal the flask, connect it to a Schlenk line, and evacuate and backfill with inert gas (e.g., Argon) three times to ensure all oxygen is removed.[1]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe through the septum.[2][12]
-
Reaction: Place the flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (e.g., 100 °C).[1][12]
-
Monitoring: Monitor the reaction's progress periodically by taking small aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting aryl bromide is consumed.[1][12]
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and then brine to remove inorganic salts.[1][12]
-
Purification: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.[12] The resulting crude residue is then typically purified by flash column chromatography on silica gel to yield the pure product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive Catalyst: Oxygen or moisture contamination. | Ensure all reagents are pure and solvents are anhydrous and degassed. Use rigorous inert atmosphere techniques.[10] |
| Suboptimal Ligand/Base: The chosen combination is not effective for this specific substrate. | Screen a panel of bulky phosphine ligands (e.g., RuPhos, SPhos) and/or switch to a different base like LiHMDS or Cs₂CO₃.[10] | |
| Insufficient Temperature: The reaction's activation energy is not being overcome. | Increase the reaction temperature in 10 °C increments, up to the boiling point of the solvent.[10] | |
| Formation of Side Products | Hydrodehalogenation: The bromo group is replaced by hydrogen. | This can arise from β-hydride elimination. Using a more sterically hindered ligand can sometimes suppress this pathway.[4][10] |
| Decomposition: Product or starting material is unstable at the reaction temperature. | Attempt the reaction at a lower temperature for a longer duration. |
Safety Precautions
-
Reagent Handling: Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and should be handled under an inert atmosphere.[12] Strong bases like sodium tert-butoxide are corrosive and hygroscopic; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, and minimize exposure to air.[12]
-
Solvent Safety: Organic solvents like toluene and dioxane are flammable and should be used exclusively within a well-ventilated chemical fume hood.[12]
-
General Practice: Always consult the Safety Data Sheet (SDS) for every chemical used in the protocol before beginning work.[12]
Conclusion
The Buchwald-Hartwig amination is a powerful and highly reliable method for the synthesis of N-aryl-5-fluoro-4-methylpyridin-2-amines. By carefully selecting a suitable palladium precatalyst, a bulky electron-rich phosphine ligand, a strong non-nucleophilic base, and maintaining rigorous anhydrous and anaerobic conditions, researchers can achieve high yields of these valuable compounds. The protocols and guidelines presented here offer a robust starting point for professionals in drug discovery and chemical development to successfully apply this cornerstone reaction to their synthetic challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. research.rug.nl [research.rug.nl]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-fluoro-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling reactions of 2-Bromo-5-fluoro-4-methylpyridine. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds, particularly kinase inhibitors. The methodologies outlined herein cover Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, offering a guide for the synthesis of a diverse range of derivatives.
The bromine atom at the 2-position of this compound is highly amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery.[1] The strategic selection of this building block is paramount for the successful synthesis of complex target molecules.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[2][3] This reaction is instrumental in synthesizing 2-aryl-5-fluoro-4-methylpyridine derivatives.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 4-12 | High (Not specified)[1] |
| 2 | Arylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12-24 | >85[2][4] |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | Not specified | >95[4] |
Experimental Protocol: Suzuki-Miyaura Coupling [1][3]
-
Materials:
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.[3]
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[1][3]
-
Add the degassed solvent mixture via syringe.[3]
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3]
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.[1][3]
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[1][3]
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.[1][3]
-
Diagram: Suzuki-Miyaura Coupling Workflow
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Bromo-5-fluoro-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-Bromo-5-fluoro-4-methylpyridine as a versatile building block in the synthesis of potent kinase inhibitors. The strategic placement of the bromo, fluoro, and methyl groups on the pyridine ring offers a valuable scaffold for medicinal chemists to generate diverse libraries of compounds for drug discovery, particularly in the fields of oncology and inflammatory diseases.
The pyridine core is a well-established pharmacophore in numerous clinically successful kinase inhibitors, primarily due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1] The 2-bromo substituent serves as a crucial handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl and heteroaryl moieties. The fluorine atom at the 5-position can enhance metabolic stability and modulate the electronic properties of the molecule, while the methyl group at the 4-position can provide additional interactions within the target protein's binding pocket.[1][2]
While specific examples of kinase inhibitors synthesized directly from this compound are not extensively reported in publicly available literature, the protocols and data presented herein are based on established synthetic methodologies for closely related isomers and analogs, such as 2-bromo-4-fluoro-5-methylpyridine.[1] These notes therefore provide a robust foundation for the rational design and synthesis of novel kinase inhibitors.
Target Kinases and Signaling Pathways
Substituted pyridines are key components of inhibitors targeting a wide range of kinases. Two prominent examples are the p38 mitogen-activated protein (MAP) kinase and Anaplastic Lymphoma Kinase (ALK).
p38 MAP Kinase Pathway
The p38 MAP kinase is a critical regulator of inflammatory responses.[3] It is activated by cellular stresses and inflammatory cytokines, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[3] Dysregulation of the p38 pathway is implicated in various inflammatory conditions, making it a significant therapeutic target.[3]
References
Application Notes and Protocols for Sonogashira Coupling of 2-Bromo-5-fluoro-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of novel compounds with diverse applications. This document provides a detailed protocol for the Sonogashira coupling of 2-Bromo-5-fluoro-4-methylpyridine with terminal alkynes, a valuable transformation for the introduction of alkynyl moieties onto the pyridine ring.
The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2][3] The choice of catalyst, ligand, base, and solvent can significantly influence the reaction efficiency and yield. For electron-deficient pyridine substrates, careful optimization of these parameters is often necessary.
Key Reaction Parameters
Successful Sonogashira coupling of this compound is dependent on the careful selection of several key parameters:
-
Catalyst System: A combination of a palladium catalyst and a copper(I) co-catalyst is typically employed. Common palladium sources include bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[3] Copper(I) iodide (CuI) is the most common co-catalyst.[3]
-
Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃), are commonly used to stabilize the palladium catalyst.[1][4]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial for neutralizing the hydrogen halide formed during the reaction.[3]
-
Solvent: Anhydrous, deoxygenated solvents are necessary to prevent catalyst deactivation and unwanted side reactions. Common solvents include dimethylformamide (DMF), tetrahydrofuran (THF), and dioxane.[1][3][5]
Experimental Protocol
This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 3-10 mol%)
-
Anhydrous base (e.g., Triethylamine, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., DMF or THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst, and copper(I) iodide.
-
Solvent and Base Addition: Add the anhydrous, degassed solvent and the amine base to the flask via syringe.
-
Degassing: Degas the resulting mixture by bubbling with an inert gas for 10-15 minutes.
-
Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to a temperature between 40-100 °C. The optimal temperature will depend on the specific substrates and catalyst system used. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[3][6] Separate the organic layer.
-
Extraction and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkynyl-5-fluoro-4-methylpyridine.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the Sonogashira coupling of bromopyridine derivatives, providing a basis for optimizing the reaction with this compound.
| Entry | Palladium Catalyst (mol%) | Copper Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Reference |
| 1 | Pd(CF₃COO)₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | [1] |
| 2 | PdCl₂(PPh₃)₂ (3) | CuI (5) | - | Et₃N | THF | RT - 60 | 4 - 12 | [5] |
| 3 | Pd(PPh₃)₄ (5) | CuI (10) | - | Et₃N | THF / DMF | RT - 70 | - | [7] |
| 4 | Pd(dppf)Cl₂ (3) | - | - | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (MW) | 0.5 | [8] |
Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for the Sonogashira coupling reaction.
Catalytic Cycle Diagram
Caption: Catalytic cycle of the Sonogashira coupling reaction.
References
- 1. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Protecting Group Strategies for 2-Bromo-5-fluoro-4-methylpyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the strategic use of protecting groups in reactions involving 2-Bromo-5-fluoro-4-methylpyridine. Given the electron-deficient nature of the pyridine ring, exacerbated by the fluorine and bromine substituents, the pyridine nitrogen can influence and participate in various reactions. Protecting the nitrogen atom can be crucial for achieving desired reactivity and regioselectivity in complex synthetic sequences. These notes offer guidance on selecting and applying suitable protecting groups, with a focus on the N-oxide and tert-butyloxycarbonyl (Boc) strategies.
Introduction
This compound is a versatile building block in medicinal chemistry and drug development. Its functional handles—the bromine and fluorine atoms—allow for a range of transformations, including nucleophilic aromatic substitution and cross-coupling reactions. However, the reactivity of the pyridine nitrogen can sometimes interfere with these transformations or lead to undesired side products. Protecting the nitrogen atom can modulate the electronic properties of the ring, prevent N-alkylation or other reactions at the nitrogen, and improve the solubility of intermediates. This document outlines two common and effective protecting group strategies applicable to this substrate.
Protecting Group Selection and Strategy
The choice of a protecting group depends on its stability to the reaction conditions planned for subsequent steps and the ease of its removal without affecting other functional groups in the molecule. For this compound, the N-oxide and Boc groups are excellent candidates, offering orthogonal protection and deprotection conditions.
Application Notes and Protocols: N-Oxide Formation and Reactivity of 2-Bromo-5-fluoro-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-fluoro-4-methylpyridine is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents. The introduction of an N-oxide functionality to this scaffold can significantly alter its chemical reactivity and pharmacological properties. The N-oxide group can act as an activating group for nucleophilic substitution, a directing group for electrophilic substitution, and can also modulate the physicochemical properties of the parent molecule, such as solubility and metabolic stability.
These application notes provide a comprehensive overview of the N-oxide formation of this compound and the subsequent reactivity of the resulting N-oxide. The protocols provided are based on established methodologies for structurally similar pyridine derivatives and are intended to serve as a guide for researchers in the field.
N-Oxide Formation of this compound
The oxidation of the nitrogen atom in the pyridine ring of this compound to its corresponding N-oxide is a key transformation that opens up new avenues for molecular diversification. This reaction is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective reagent.
Diagram of N-Oxide Formation
Caption: N-Oxide formation of this compound.
Experimental Protocol: N-Oxidation using m-CPBA
This protocol describes a general procedure for the N-oxidation of this compound using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM) or Chloroform (CHCl3), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or chloroform (CHCl3) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose any excess peroxide.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound N-oxide.
Quantitative Data (Expected)
The following table summarizes the expected reaction parameters for the N-oxidation of this compound, based on data from similar pyridine oxidations.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | m-CPBA (1.1-1.5 equivalents) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 12-24 hours |
| Expected Yield | 80-95% |
| Purification Method | Column Chromatography/Recrystallization |
Reactivity of this compound N-oxide
The presence of the N-oxide group significantly enhances the reactivity of the pyridine ring, particularly at the 2- and 6-positions, towards nucleophilic attack. The bromine atom at the 2-position becomes more susceptible to displacement by various nucleophiles. This enhanced reactivity is a valuable tool in the synthesis of highly functionalized pyridine derivatives for drug discovery.
Representative Reaction: Palladium-Catalyzed Cross-Coupling
A key application of this compound N-oxide is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond at the 2-position, introducing a wide range of aryl or heteroaryl substituents.
Diagram of Suzuki-Miyaura Coupling Reactivity
Caption: Suzuki-Miyaura coupling of the N-oxide.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound N-oxide with an arylboronic acid.
Materials:
-
This compound N-oxide
-
Aryl- or heteroaryl-boronic acid or its pinacol ester
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4])
-
Base (e.g., potassium carbonate (K2CO3), cesium carbonate (Cs2CO3))
-
Solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask or a similar reaction vessel, add this compound N-oxide (1.0 eq), the arylboronic acid (1.1-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (0.02-0.10 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-5-fluoro-4-methylpyridine N-oxide.
Quantitative Data for Suzuki-Miyaura Coupling (Expected)
The following table provides expected parameters for the Suzuki-Miyaura cross-coupling reaction, based on analogous transformations.
| Parameter | Value |
| Starting Material | This compound N-oxide |
| Coupling Partner | Arylboronic acid (1.1-1.5 equivalents) |
| Catalyst | Pd(PPh3)4 (2-10 mol%) |
| Base | K2CO3 or Cs2CO3 (2.0-3.0 equivalents) |
| Solvent | 1,4-Dioxane/Water |
| Temperature | 80-100 °C |
| Reaction Time | 6-18 hours |
| Expected Yield | 70-90% |
| Purification Method | Column Chromatography |
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent functionalization of this compound N-oxide in a drug discovery context.
Caption: General workflow for synthesis and functionalization.
Conclusion
The N-oxidation of this compound provides a versatile intermediate with enhanced reactivity, particularly for nucleophilic substitution at the 2-position. This allows for the efficient synthesis of a diverse range of substituted pyridine N-oxides, which are valuable scaffolds in drug discovery and development. The provided protocols, based on established chemical principles, offer a solid foundation for researchers to explore the rich chemistry of this compound and its derivatives. Careful optimization of reaction conditions will be necessary to achieve the best results for specific substrates.
Application Notes and Protocols: The Strategic Use of 2-Bromo-5-fluoro-4-methylpyridine in the Synthesis of Potent p38 MAP Kinase Inhibitors
Introduction: Targeting the p38 MAP Kinase Signaling Pathway in Inflammatory Diseases
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a cornerstone of the cellular response to inflammatory stimuli and environmental stress.[1] This pathway, when activated, triggers a cascade of downstream signaling events that culminate in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Consequently, dysregulation of the p38 MAPK pathway is a key factor in the pathology of numerous chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD). This central role in inflammation has made p38 MAPK a significant therapeutic target for the development of novel anti-inflammatory agents.[2]
Pyridinyl-based compounds, particularly pyridinylimidazoles, have emerged as a prominent and highly effective class of p38 MAP kinase inhibitors.[2] These inhibitors typically function by competing with ATP for binding to the kinase's active site.[3] The pyridine moiety is a critical pharmacophore, often forming a key hydrogen bond interaction with the hinge region of the kinase. The development of potent and selective p38 inhibitors, therefore, relies on the strategic synthesis of diverse pyridine-containing scaffolds.
This document provides detailed application notes and experimental protocols for the use of 2-bromo-5-fluoro-4-methylpyridine as a versatile and valuable building block in the synthesis of p38 MAP kinase inhibitors. The specific substitution pattern of this starting material, featuring a reactive bromine atom at the 2-position for cross-coupling reactions, a fluorine atom to modulate electronic properties and potentially enhance metabolic stability, and a methyl group for steric influence, makes it an attractive starting point for generating libraries of potent and selective kinase inhibitors.
The p38 MAP Kinase Signaling Pathway: A Target for Therapeutic Intervention
The activation of the p38 MAPK pathway is initiated by a variety of extracellular signals, including inflammatory cytokines and cellular stressors. This leads to the activation of upstream kinases, which in turn phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates a range of downstream substrates, including other kinases and transcription factors, ultimately leading to the production of inflammatory mediators. The inhibition of p38 MAPK can effectively block this cascade, thereby reducing the production of pro-inflammatory cytokines.
Caption: Simplified p38 MAP Kinase signaling pathway and the point of inhibition.
Synthetic Strategy: Leveraging this compound for Inhibitor Synthesis
The bromine atom at the 2-position of this compound is the key functional handle for the construction of more complex molecules. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful and widely used methods for forming carbon-carbon bonds in pharmaceutical synthesis.[4] This reaction allows for the efficient coupling of the bromopyridine with a wide variety of boronic acids or esters, enabling the introduction of diverse aryl and heteroaryl groups that are crucial for potent p38 inhibition.
A general workflow for the synthesis of a p38 MAP kinase inhibitor using this compound is outlined below. This workflow highlights the key Suzuki coupling step followed by further functionalization to yield the final inhibitor, which can then be evaluated for its biological activity.
Caption: General experimental workflow for inhibitor synthesis and evaluation.
Experimental Protocols
Protocol 1: Representative Synthesis of a Pyridinylimidazole-based p38α Inhibitor via Suzuki-Miyaura Coupling
This protocol describes a representative synthesis of a potent p38α kinase inhibitor starting from 2-bromo-4-fluoro-5-methylpyridine. The synthetic route involves an initial Suzuki coupling with an aniline-derived boronate ester, followed by further transformations to construct the final pyridinylimidazole inhibitor. This approach is adapted from known syntheses of similar p38 inhibitors.[5]
Step 1: Suzuki-Miyaura Coupling
-
Reaction: this compound + 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline → 2-(4-aminophenyl)-5-fluoro-4-methylpyridine
-
Materials:
-
This compound
-
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(4-aminophenyl)-5-fluoro-4-methylpyridine.
-
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ | A robust and efficient catalyst for Suzuki couplings involving heteroaryl halides. |
| Base | K₂CO₃ | A common and effective base for Suzuki reactions. |
| Solvent | 1,4-Dioxane/Water | A standard solvent system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe. |
Step 2: Further Elaboration to the Final Inhibitor
The resulting 2-(4-aminophenyl)-5-fluoro-4-methylpyridine can be further functionalized through a series of reactions to construct the imidazole core, a common feature in many p38 inhibitors. This typically involves reaction with a suitable dicarbonyl compound and a source of ammonia, followed by any necessary modifications to the imidazole substituents to optimize potency and pharmacokinetic properties. The specific steps will depend on the desired final structure.
Protocol 2: In Vitro p38α Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a general method for determining the inhibitory activity of a synthesized compound against p38α kinase using a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
-
Principle: A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition by the test compound.
-
Materials:
-
Synthesized inhibitor compound
-
p38α kinase enzyme
-
Kinase assay buffer
-
Substrate peptide (e.g., ATF2)
-
Adenosine triphosphate (ATP)
-
Luminescent kinase assay reagent (e.g., ADP-Glo™)
-
384-well plates
-
Microplate reader
-
-
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a 384-well plate, add the kinase assay buffer, the inhibitor at various concentrations, and the p38α enzyme.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions. This typically involves a two-step process to first deplete unconsumed ATP and then convert the ADP generated by the kinase reaction back to ATP, which is then measured via a luciferase-luciferin reaction.
-
Measure the luminescence signal using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
Structure-Activity Relationship (SAR) Insights
While a detailed SAR for the this compound scaffold is not extensively published, some general principles for pyridinyl-based p38 inhibitors can be applied:
-
Pyridine Nitrogen: The nitrogen atom of the pyridine ring is often crucial for activity, as it typically forms a hydrogen bond with the backbone NH of a methionine residue in the hinge region of the kinase's ATP-binding site.[3]
-
4-Methyl Group: The methyl group at the 4-position of the pyridine ring can influence the compound's conformation and steric interactions within the binding pocket.
-
5-Fluoro Group: The fluorine atom at the 5-position can impact the electronic properties of the pyridine ring, potentially influencing the basicity of the pyridine nitrogen and its hydrogen bonding capability. Fluorine substitution is also a common strategy in medicinal chemistry to improve metabolic stability and membrane permeability.[6]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel p38 MAP kinase inhibitors. Its chemical handles allow for the application of robust and efficient cross-coupling methodologies, such as the Suzuki-Miyaura coupling, enabling the rapid generation of diverse chemical libraries for screening and lead optimization. The illustrative synthesis of a pyridinylimidazole-based p38α inhibitor highlights a practical application of this building block in modern drug discovery. The provided protocols and data serve as a foundational guide for researchers and scientists in the field of kinase inhibitor development.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of N-Substituted 5-fluoro-4-methylpyridin-2-amines
Introduction
The formation of carbon-nitrogen (C-N) bonds is a fundamental transformation in organic synthesis, crucial for the construction of nitrogen-containing compounds prevalent in pharmaceuticals, agrochemicals, and materials science.[1] The 2-aminopyridine scaffold, in particular, is a key structural motif in numerous biologically active molecules. This document provides detailed experimental procedures for the C-N bond formation using 2-Bromo-5-fluoro-4-methylpyridine as the starting material. The two primary and most effective methods for this transformation, the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation, are presented.[1][2][3] These protocols are intended for researchers, scientists, and professionals in drug development seeking reliable methods for the synthesis of N-substituted 5-fluoro-4-methylpyridin-2-amines.
The Buchwald-Hartwig amination is a versatile and widely adopted method known for its high efficiency, broad substrate scope, and tolerance of various functional groups.[2][4] It typically involves a palladium catalyst, a phosphine ligand, and a base. The Ullmann condensation, a classic copper-catalyzed reaction, provides an alternative, often more economical, route for C-N bond formation and has seen significant improvements leading to milder reaction conditions.[1][5]
Data Presentation: Comparative Overview of Reaction Conditions
The following table summarizes representative reaction conditions for both Palladium-catalyzed and Copper-catalyzed amination of 2-halopyridines. The data provides a comparative basis for selecting the appropriate method for coupling this compound with various primary and secondary amines.
| Parameter | Palladium-Catalyzed Buchwald-Hartwig Amination | Copper-Catalyzed Ullmann Condensation |
| Aryl Halide | This compound | This compound |
| Amine | Primary & Secondary Aliphatic/Aromatic Amines | Primary Amines, Aqueous Ammonia, Amides |
| Catalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) | Cu₂O (Copper(I) oxide) or CuI (Copper(I) iodide) |
| Ligand | Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) or other bulky phosphines | DMEDA (N,N'-Dimethylethylenediamine) or 1,10-Phenanthroline |
| Base | Cs₂CO₃ (Cesium carbonate) or NaOtBu (Sodium tert-butoxide) | K₂CO₃ (Potassium carbonate) or K₃PO₄ (Potassium phosphate) |
| Solvent | Toluene or 1,4-Dioxane (Anhydrous) | Ethylene glycol or Toluene |
| Temperature | 80 - 110 °C | 60 - 110 °C |
| Reaction Time | 8 - 24 hours | 16 - 24 hours |
| Typical Yield | 75 - 95% (estimated) | 70 - 90% (estimated) |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes a general procedure for the coupling of an amine with this compound using a palladium/Xantphos catalyst system.
Reagents:
-
This compound (1.0 equiv)
-
Amine (e.g., Morpholine) (1.2 equiv)
-
Pd₂(dba)₃ (0.015 equiv, 1.5 mol%)
-
Xantphos (0.04 equiv, 4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, Pd₂(dba)₃, Xantphos, and Cesium Carbonate.
-
Seal the Schlenk tube, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[4]
-
Add anhydrous toluene via syringe, followed by the amine coupling partner (e.g., morpholine).[1]
-
Seal the tube and place the reaction vessel in a preheated oil bath at 100-110 °C.[1]
-
Stir the reaction mixture vigorously for 8-12 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residue and inorganic salts.[1]
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-substituted 5-fluoro-4-methylpyridin-2-amine.
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol provides a method for the amination of this compound using a copper(I) oxide catalyst.
Reagents:
-
This compound (1.0 equiv)
-
Amine (e.g., Aqueous Ammonia, 28% solution) (20 equiv)
-
Copper(I) oxide (Cu₂O) (0.05 equiv, 5 mol%)
-
N,N'-Dimethylethylenediamine (DMEDA) (0.1 equiv, 10 mol%)
-
Potassium Carbonate (K₂CO₃) (0.2 equiv)
-
Ethylene glycol
Procedure:
-
To a Schlenk tube under an argon atmosphere, add Cu₂O, and K₂CO₃.[1][6]
-
Add this compound to the tube.
-
Add ethylene glycol and DMEDA to the mixture via syringe.[1]
-
Add the amine partner (e.g., aqueous ammonia solution).
-
Seal the Schlenk tube and place it in a preheated oil bath at 60-80 °C.[1]
-
Stir the reaction mixture for 16-24 hours.
-
Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Visualizations
Caption: Workflow for Palladium-Catalyzed C-N Bond Formation.
Caption: Key steps in the Buchwald-Hartwig catalytic cycle.
References
Application of 2-Bromo-5-fluoro-4-methylpyridine in Agrochemical Synthesis: A Detailed Guide
Introduction
2-Bromo-5-fluoro-4-methylpyridine is a versatile heterocyclic building block with significant potential in the synthesis of modern agrochemicals. Its unique substitution pattern, featuring a reactive bromine atom, a fluorine atom, and a methyl group on the pyridine ring, provides a valuable scaffold for the development of novel fungicides, herbicides, and insecticides. The presence of the fluorine atom can enhance the biological activity and metabolic stability of the resulting agrochemical, a crucial aspect in the design of effective crop protection agents. The bromine atom at the 2-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the facile construction of complex molecular architectures. This document provides detailed application notes, experimental protocols, and data for the use of this compound and its close isomers in agrochemical synthesis, aimed at researchers, scientists, and professionals in the field.
Application Notes
The strategic functionalization of the this compound core allows for the synthesis of a diverse range of biologically active molecules for crop protection.
Synthesis of Pyridine-Based Fungicides
The pyridine scaffold is a key component in numerous commercially successful fungicides. By leveraging this compound as a starting material, novel fungicides, particularly those targeting the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain, can be synthesized. The bromine atom allows for the introduction of various aryl or heteroaryl moieties through Suzuki-Miyaura coupling, a critical step in building the final active ingredient.
Mode of Action: Succinate Dehydrogenase Inhibition (SDHI)
Many pyridine-based fungicides act as SDHIs. These compounds disrupt the fungal respiratory chain at Complex II, a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. By inhibiting SDH, these fungicides block the conversion of succinate to fumarate, leading to a depletion of cellular energy (ATP) and ultimately causing fungal cell death.[1]
Development of Novel Herbicides
The development of new herbicides with novel modes of action is crucial to combat the growing issue of weed resistance. This compound serves as an excellent precursor for the synthesis of new herbicidal molecules. The pyridine ring is a known toxophore in various herbicides, and the substituents on the ring can be modified to fine-tune the herbicidal activity and selectivity. Nucleophilic aromatic substitution at the fluorine-activated position or cross-coupling at the bromo-position can be employed to link the pyridine core to other functional groups, creating herbicides with potentially new mechanisms of action.[2]
Elaboration into Advanced Insecticides
The versatility of this compound also extends to the synthesis of advanced insecticides. The pyridine moiety is a central feature in neonicotinoid insecticides, which target the nicotinic acetylcholine receptors in the insect nervous system. The unique electronic properties conferred by the fluorine and bromine atoms can be exploited to design new insecticides with improved efficacy and safety profiles.
Experimental Protocols
Disclaimer: The following protocols are representative examples and may require optimization for specific substrates and laboratory conditions. Due to the limited public availability of specific production methods for this compound, some protocols are based on closely related isomers, with the principles and procedures being directly applicable.
Protocol 1: Synthesis of a Pyridine-Based Fungicide Intermediate via Suzuki-Miyaura Coupling
This protocol describes a representative Suzuki-Miyaura coupling reaction to synthesize a biaryl compound, a common structural motif in SDHI fungicides.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid or ester (e.g., 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) (1.2 mmol)[1]
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) or Pd(dppf)Cl₂) (0.05 mmol)[1][3]
-
Base (e.g., Potassium Carbonate or K₃PO₄) (2.0 mmol)[1]
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a dry Schlenk flask, combine this compound (1.0 mmol), the arylboronic ester (1.2 mmol), and potassium carbonate (2.0 mmol).[1]
-
Add the palladium catalyst (0.05 mmol) to the mixture.[1]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[3]
-
Add the degassed 1,4-dioxane/water solvent mixture (10 mL) via syringe.[1]
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.[1][3]
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.[1]
-
Wash the organic layer with water and then with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[1]
Protocol 2: Primary Screening of Herbicidal Activity (Pre-emergent)
This protocol outlines a method to evaluate the pre-emergent herbicidal activity of synthesized compounds derived from this compound.[4]
Materials:
-
Test compounds synthesized from this compound
-
Acetone
-
Tween-20
-
Distilled water
-
Petri dishes
-
Filter paper
-
Seeds of a selected weed species (e.g., Amaranthus retroflexus)
-
Growth chamber with controlled temperature and light conditions
Procedure:
-
Prepare stock solutions of the test compounds in acetone at a concentration of 10 mg/mL.[4]
-
Prepare a series of test solutions by diluting the stock solutions with distilled water containing 0.1% (v/v) Tween-20 to achieve final concentrations (e.g., 1, 10, 100, 1000 µg/mL). A control solution should be prepared with acetone and Tween-20 in water.[4]
-
Place one sheet of filter paper in each Petri dish.[4]
-
Evenly apply 5 mL of each test solution or the control solution to the filter paper in the respective Petri dishes.[4]
-
Place 20 seeds of the selected weed species on the moistened filter paper.[4]
-
Seal the Petri dishes with parafilm to prevent evaporation.[4]
-
Incubate the Petri dishes in a growth chamber at 25 ± 1 °C with a 12-hour light/12-hour dark cycle.[4]
-
After 7-10 days, measure the germination rate, and the root and shoot length of the seedlings.[4]
-
Calculate the percentage of inhibition for each parameter compared to the control.
Data Presentation
The following table summarizes representative quantitative data for a Suzuki-Miyaura coupling reaction, which is a key step in the synthesis of many agrochemicals from this compound.
| Parameter | Value/Condition | Reference |
| Starting Material | This compound (or close isomer) | [1] |
| Coupling Partner | Arylboronic Ester | [1] |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | [1] |
| Base | Potassium Carbonate | [1] |
| Solvent | 1,4-Dioxane/Water (4:1) | [1] |
| Reaction Temperature | 90 °C | [1] |
| Reaction Time | 12 hours | [1] |
| Representative Yield | 70-95% (Estimated based on similar reactions) | [3] |
| Purity (after chromatography) | >95% |
Mandatory Visualization
Caption: Mode of Action for a Pyridine-Based SDHI Fungicide.
Caption: General Workflow for Agrochemical Discovery.
References
Application Notes and Protocols for the Derivatization of 2-Bromo-5-fluoro-4-methylpyridine in Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of 2-bromo-5-fluoro-4-methylpyridine, a versatile building block for the synthesis of compound libraries in drug discovery and materials science. The strategic positioning of the bromo, fluoro, and methyl groups on the pyridine ring allows for a diverse range of chemical transformations, enabling the generation of novel and complex molecular architectures.
Introduction
This compound is a valuable heterocyclic intermediate due to its multiple reactive sites that can be selectively functionalized. The bromine atom at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions, while the fluorine atom at the 5-position, activated by the ring nitrogen, can participate in nucleophilic aromatic substitution (SNAr) reactions.[1][2] This dual reactivity profile makes it an ideal scaffold for combinatorial chemistry and the generation of diverse compound libraries.[2]
The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom enhances the electrophilicity of the ring, facilitating nucleophilic attack.[1] Conversely, the carbon-bromine bond is susceptible to oxidative addition by palladium(0) complexes, initiating a catalytic cycle for cross-coupling.[3] The methyl group at the 4-position can influence the steric and electronic properties of the molecule and its derivatives.
Key Derivatization Strategies
The primary methods for the derivatization of this compound include:
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling (C-C bond formation)
-
Buchwald-Hartwig Amination (C-N bond formation)
-
Sonogashira Coupling (C-C bond formation)
-
-
Nucleophilic Aromatic Substitution (SNAr): (C-O, C-N, C-S bond formation)
These reactions allow for the introduction of a wide array of functional groups and structural motifs, making this building block highly valuable for structure-activity relationship (SAR) studies.
Data Presentation: Representative Reaction Yields
The following table summarizes typical yields for various derivatization reactions of this compound and its close analogs. It is important to note that reaction yields are highly dependent on the specific substrates, catalysts, ligands, and reaction conditions employed. The data presented here serve as a general guide for what can be expected.
| Reaction Type | Coupling Partner Example | Product Type | Representative Yield (%) | Reference Substrate |
| Suzuki-Miyaura Coupling | Phenylboronic acid | 2-Aryl-5-fluoro-4-methylpyridine | 81 | 2-Bromo-4-methylpyridine |
| 4-Methoxyphenylboronic acid | 2-Aryl-5-fluoro-4-methylpyridine | 92 | 2-Bromo-4-fluoro-5-methylpyridine analog | |
| 4-Chlorophenylboronic acid | 2-Aryl-5-fluoro-4-methylpyridine | 80 | 2-Bromo-4-methylpyridine | |
| 3-Thienylboronic acid | 2-Heteroaryl-5-fluoro-4-methylpyridine | 73 | 2-Bromo-4-methylpyridine | |
| Buchwald-Hartwig Amination | Morpholine | 2-Amino-5-fluoro-4-methylpyridine | High (not specified) | General 2-bromopyridines |
| Primary/Secondary Amines | 2-Amino-5-fluoro-4-methylpyridine | Good to Excellent | General 2-bromopyridines | |
| Sonogashira Coupling | Phenylacetylene | 2-Alkynyl-5-fluoro-4-methylpyridine | Good to Excellent | General 2-bromopyridines |
| Nucleophilic Aromatic Substitution (SNAr) | Morpholine | 5-Amino-2-bromo-4-methylpyridine | Moderate to High | 2-Bromo-4-fluoro-5-methylpyridine |
Experimental Protocols
Safety Precaution: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. This compound and its derivatives may be harmful if ingested, inhaled, or absorbed through the skin.
Suzuki-Miyaura Coupling
This protocol describes a general procedure for the C-C bond formation between this compound and an arylboronic acid.[4][5]
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
This protocol provides a general method for the C-N bond formation between this compound and a primary or secondary amine.[6][7]
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, deoxygenated solvent (e.g., toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.
-
Add this compound and the anhydrous, deoxygenated solvent.
-
Add the amine via syringe.
-
Seal the tube and heat the mixture at 80-110 °C for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Sonogashira Coupling
This protocol outlines the formation of a C-C bond between this compound and a terminal alkyne.[3][8]
Reagents:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base (e.g., triethylamine, 2.0 equiv)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add the solvent, triethylamine, and the terminal alkyne.
-
Stir the reaction at room temperature or heat to 50-70 °C for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the displacement of the fluorine atom at the 5-position by a nucleophile.[1] In SNAr reactions on halo-substituted pyridines, the general order of leaving group ability is F > Cl > Br > I, due to the high electronegativity of fluorine which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.[1][3]
Reagents:
-
This compound (1.0 equiv)
-
Nucleophile (e.g., morpholine, 1.2 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Polar aprotic solvent (e.g., DMSO or DMF)
Procedure:
-
To a stirred solution of this compound in the solvent, add the nucleophile and the base.
-
Heat the reaction mixture to 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
This compound is a highly adaptable building block for the synthesis of diverse chemical libraries. The protocols provided herein for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and nucleophilic aromatic substitution offer a robust toolkit for researchers in drug discovery and materials science. The ability to selectively functionalize the C2 and C5 positions allows for the systematic exploration of chemical space and the optimization of molecular properties. It is recommended that for each new substrate, the reaction conditions be optimized to maximize yield and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
Troubleshooting & Optimization
Low yield in Suzuki coupling of 2-Bromo-5-fluoro-4-methylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Suzuki coupling of 2-Bromo-5-fluoro-4-methylpyridine.
Troubleshooting Guide: Low Yield in Suzuki Coupling of this compound
Low yields in the Suzuki coupling of this compound are a common challenge. The following guide, presented in a question-and-answer format, addresses specific issues you might be encountering in your experiments.
Question 1: Why am I getting a low yield or no product in my Suzuki coupling reaction with this compound?
Answer:
Low yields with this substrate can often be attributed to several factors, primarily related to the electronic nature of the pyridine ring and the specific reaction conditions employed. The main culprits are typically catalyst deactivation, inefficient reaction steps, or competing side reactions.[1]
Potential Cause 1: Catalyst Inhibition or Deactivation The lone pair of electrons on the nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive catalytic species.[2][3] This is a well-documented issue, particularly for 2-substituted pyridines.[3]
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands sterically shield the palladium center, preventing coordination with the pyridine nitrogen.[2][4] Consider using Buchwald's biaryl phosphine ligands such as SPhos or XPhos.[3][4] Alternatively, using a higher catalyst loading (e.g., increasing from 3 mol% to 5 mol%) may be beneficial.[3]
Potential Cause 2: Inefficient Oxidative Addition The carbon-bromine bond in 2-bromopyridines can be less reactive compared to other aryl bromides, which can lead to a slow oxidative addition step, often the rate-determining step in the catalytic cycle.[2]
-
Solution: Increasing the reaction temperature can help overcome the activation barrier for oxidative addition.[4] Screening different palladium catalysts and more electron-rich, bulky ligands can also facilitate this step.[2]
Potential Cause 3: Side Reactions Several side reactions can consume your starting materials and reduce the yield of the desired product.[2]
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Protodeboronation: The boronic acid coupling partner can be unstable and react with residual water or protic solvents to be replaced by a hydrogen atom.[1][5]
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Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct is often promoted by the presence of oxygen.[1][4]
-
Dehalogenation: The starting this compound can be converted to 5-fluoro-4-methylpyridine.[6]
-
Mitigation: This can be minimized by carefully optimizing the reaction conditions, such as the choice of base, solvent, and temperature, to favor the desired cross-coupling reaction.[3]
-
Potential Cause 4: Suboptimal Base and Solvent The choice of base and solvent is critical for the efficiency of the transmetalation step and the overall reaction rate.[2] Poor solubility of reagents, particularly inorganic bases, can also lead to sluggish reactions.[5]
-
Solution: A screening of different bases and solvents is recommended. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[7] For solvents, mixtures like 1,4-Dioxane/H₂O or Toluene/H₂O are frequently used.[1][8] If using an inorganic base like K₃PO₄, adding a small amount of water can improve its solubility, but be mindful of the increased risk of protodeboronation.[5]
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is a good starting point for the Suzuki coupling of this compound?
A1: For challenging substrates like 2-substituted pyridines, a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos is highly recommended.[2][9] Pre-formed catalysts like Pd(PPh₃)₄ can also be a good starting point, although they may be more prone to deactivation by the pyridine substrate.[1]
Q2: How can I minimize the formation of byproducts like the homocoupling of my boronic acid?
A2: The homocoupling of boronic acids is primarily caused by the presence of oxygen in the reaction mixture.[1][4] To minimize this side reaction, it is crucial to perform the reaction under a strictly inert atmosphere. This involves thoroughly degassing all solvents and the reaction mixture before heating. Common degassing methods include freeze-pump-thaw cycles or sparging with a high-purity inert gas like argon or nitrogen for an extended period.[1]
Q3: My boronic acid seems to be decomposing. What can I do?
A3: The decomposition of the boronic acid, known as protodeboronation, is a common issue, especially when using aqueous bases.[1] To address this, you can:
-
Use the corresponding boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt, which are generally more stable.[2][5]
-
Employ rigorously dried, anhydrous solvents.[5]
-
Optimize the base. Weaker bases like K₂CO₃ or K₃PO₄ are often preferred over strong hydroxides.[5]
Q4: Should I be concerned about the fluorine substituent on the pyridine ring?
A4: The electron-withdrawing nature of the fluorine atom can affect the electronic properties of the pyridine ring, potentially influencing its reactivity and coordination to the palladium center.[5] While not always the primary cause of failure, it is a factor to consider when optimizing reaction conditions.[5]
Data Presentation
The following table summarizes representative yields for the Suzuki coupling of a structurally similar substrate, 2-Bromo-4-methylpyridine, with various boronic acids. These values can serve as a benchmark for what might be achievable with this compound under optimized conditions.
| Boronic Acid | Product | Yield (%) | Reference |
| Phenylboronic Acid | 4-Methyl-2-phenylpyridine | 81% | [7] |
| 4-Methoxyphenylboronic Acid | 2-(4-Methoxyphenyl)-4-methylpyridine | 92% (on a similar substrate) | [7] |
| 4-Chlorophenylboronic Acid | 2-(4-Chlorophenyl)-4-methylpyridine | 80% (representative) | [7] |
| 3-Thienylboronic Acid | 4-Methyl-2-(thiophen-3-yl)pyridine | 73% (representative) | [7] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a generalized procedure and requires optimization for specific coupling partners.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid or ester (1.2–1.5 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, combine this compound, the boronic acid/ester, the base, the palladium precursor, and the ligand.[7][9]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with a high-purity inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[7][9]
-
Solvent Addition: Add the degassed solvent(s) via syringe.[1][9]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[1][8]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purification: Purify the crude product by flash column chromatography.[9]
Visualizations
Caption: A troubleshooting workflow for addressing low yields in Suzuki coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: 2-Bromo-5-fluoro-4-methylpyridine Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the cross-coupling of 2-Bromo-5-fluoro-4-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura cross-coupling reactions?
A1: The three most common side reactions encountered are:
-
Protodeboronation: This is a reaction where the boronic acid coupling partner loses its boronic acid group, which is replaced by a hydrogen atom.[1] This is particularly problematic for heteroaromatic boronic acids, like 2-pyridyl boronic acids, and can be accelerated by high temperatures and the presence of water.[1]
-
Homocoupling: This side reaction leads to the formation of a symmetrical biaryl from two molecules of the boronic acid.[2] The presence of oxygen can significantly promote this undesired pathway by oxidizing the active Pd(0) catalyst to Pd(II).[3][4]
-
Hydrodehalogenation (Protodebromination): This involves the replacement of the bromine atom on the this compound with a hydrogen atom, leading to the formation of 4-fluoro-3-methylpyridine. This can be caused by the formation of palladium-hydride species, which can arise from bases, solvents, or impurities.[5]
Q2: Why is my Suzuki-Miyaura reaction with this compound sluggish or showing low conversion?
A2: Low conversion can be attributed to several factors. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, forming less active or inactive species, which slows down the catalytic cycle.[6] The use of bulky, electron-rich phosphine ligands can help mitigate this issue. Additionally, catalyst deactivation, inappropriate base selection, or poor solubility of reagents can also lead to low yields.[7]
Q3: How can I minimize protodeboronation of my boronic acid?
A3: To minimize protodeboronation, consider the following strategies:
-
Use anhydrous solvents and reagents to remove the primary proton source.[1]
-
Employ more stable boronic esters, such as pinacol esters or MIDA boronates, which release the boronic acid slowly into the reaction mixture.[1]
-
Operate at lower reaction temperatures to slow down the rate of decomposition.[8]
-
Choose a highly active catalyst system to ensure the desired cross-coupling reaction is faster than the protodeboronation side reaction.[8]
Q4: What is the best approach to prevent homocoupling of the boronic acid?
A4: The most critical step to prevent homocoupling is the rigorous exclusion of oxygen.[3][8] This can be achieved by:
-
Thoroughly degassing all solvents and the reaction mixture using techniques like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen).[6]
-
Maintaining a positive pressure of an inert gas throughout the reaction.[6]
-
Using a Pd(0) source (e.g., Pd(PPh₃)₄) from the start, as Pd(II) precatalysts can sometimes initiate homocoupling during their in-situ reduction.[6]
Q5: Can I use 2-Chloro-5-fluoro-4-methylpyridine instead of the bromo derivative to save costs?
A5: While chloro-pyridines are often more cost-effective, the carbon-chlorine bond is significantly stronger than the carbon-bromine bond.[9] This makes 2-chloro-pyridines less reactive in palladium-catalyzed cross-coupling reactions, often requiring more forcing conditions such as higher temperatures, stronger bases, and more active (and expensive) catalyst systems.[6] For initial studies and milder conditions, this compound is generally the preferred substrate.[9]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Recommended Solution |
| Catalyst Inactivity | Use a fresh batch of palladium catalyst. Consider a more active precatalyst (e.g., a palladacycle). Increase catalyst loading incrementally (e.g., from 1-2 mol% to 3-5 mol%).[6] |
| Inappropriate Ligand | For Suzuki-Miyaura, screen bulky, electron-rich phosphine ligands like SPhos or XPhos. For Buchwald-Hartwig amination, consider ligands like BINAP or DPPF.[6] |
| Insufficient Base Strength | For Suzuki-Miyaura, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective. For Buchwald-Hartwig, stronger bases like NaOtBu or LHMDS are typically required. Ensure the base is finely powdered and anhydrous.[6] |
| Poor Reagent Solubility | Try a different solvent system (e.g., dioxane/water, toluene, DMF). Gentle heating can improve solubility, but monitor for side reactions. |
Issue 2: Significant Homocoupling of Boronic Acid
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture (e.g., via freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas (Ar or N₂) throughout the reaction.[6] |
| Use of Pd(II) Precatalyst | The in-situ reduction of a Pd(II) precatalyst can sometimes promote homocoupling. Consider starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[6] |
| High Reaction Temperature | Elevated temperatures can favor homocoupling. Attempt the reaction at a lower temperature for a longer duration.[6] |
| Excess Boronic Acid | While a slight excess of the boronic acid is common, a large excess can increase the rate of homocoupling. Use a stoichiometry closer to 1:1.1 (Aryl Halide:Boronic Acid).[6] |
Issue 3: Formation of Hydrodehalogenation (Protodebromination) Byproduct
| Potential Cause | Recommended Solution |
| Presence of Protic Impurities | Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and thoroughly dry the base.[6] |
| Formation of Palladium-Hydride Species | This can be influenced by the choice of base and solvent. Screen different bases and use anhydrous solvent systems. Weaker, non-nucleophilic inorganic bases are generally recommended.[5] |
| High Reaction Temperatures | Similar to homocoupling, high temperatures can promote protodebromination. Attempt the reaction at a lower temperature.[6] |
| Inappropriate Ligand Choice | The ligand can influence the stability of catalytic intermediates. Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can accelerate the desired reductive elimination, outcompeting the dehalogenation pathway.[5] |
Data Presentation
Table 1: Comparative Performance of Bases in the Suzuki-Miyaura Coupling of 2-Bromopyridines
| Base | Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate | Reference |
| K₂CO₃ | Pd(dppf)Cl₂ | dppf | water/1,4-dioxane (5:1) | 120 (microwave) | - | 81 | 2-Bromo-4-methylpyridine | [10] |
| Na₂CO₃ | Pd(OAc)₂ | - | water | 80 | - | 98 | Aryl Halide & Phenylboronic Acid | [10] |
| K₃PO₄ | Pd(PPh₃)₄ | PPh₃ | 1,4-dioxane/water | 85-95 | >15 | Moderate to Good | 5-bromo-2-methylpyridin-3-amine | [11] |
| Cs₂CO₃ | Pd(PPh₃)₄ | PPh₃ | dry toluene | 70-80 | - | 80 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | [10] |
| Note: The data presented is compiled from different sources and the reaction conditions are not identical. Direct comparison of yields should be interpreted with caution. |
Table 2: Yields for Suzuki-Miyaura Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids
| Boronic Acid | Product | Yield (%) | Notes | Reference |
| Phenylboronic Acid | 4-Methyl-2-phenylpyridine | 81 | Optimized reaction with 2-Bromo-4-methylpyridine. | [12] |
| 4-Methoxyphenylboronic Acid | 2-(4-Methoxyphenyl)-4-methylpyridine | 92 | On the structurally similar 2-Bromo-4-fluoro-5-methylpyridine. | [12] |
| 4-Chlorophenylboronic Acid | 2-(4-Chlorophenyl)-4-methylpyridine | 80 | Representative value from studies on similar aryl bromides. | [12] |
| 3-Thienylboronic Acid | 4-Methyl-2-(thiophen-3-yl)pyridine | 73 | Representative value from studies on similar aryl bromides. | [12] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
-
Inert gas (Argon or Nitrogen)
-
Oven-dried glassware (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Seal the flask and evacuate and backfill with inert gas three times.
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Protocol 2: General Procedure for Stille Coupling
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., (Aryl)tributylstannane) (1.1 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Anhydrous, degassed Toluene
-
Inert gas (Argon or Nitrogen)
-
Oven-dried glassware (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask, add this compound and Pd(PPh₃)₄.[6]
-
Evacuate and backfill the flask with an inert gas three times.[6]
-
Add anhydrous, degassed toluene via syringe, followed by the organostannane.[6]
-
Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with diethyl ether and wash with an aqueous KF solution to precipitate tin byproducts.[6]
-
Filter the mixture through a pad of Celite®, and wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by chromatography.[6]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Bromo-5-fluoro-4-methylpyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-bromo-5-fluoro-4-methylpyridine and its reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
The most common impurities include unreacted starting materials, isomeric byproducts, and di-brominated species.[1] Specifically, during the electrophilic bromination of 5-fluoro-4-methylpyridine, the formation of the undesired 6-bromo isomer can occur as a minor pathway.[1] Over-bromination can also lead to di-brominated byproducts.[1]
Q2: What is the most effective method for purifying the crude product?
Column chromatography is generally the most effective method for purifying this compound, as it can separate the desired product from isomers and other byproducts with different polarities.[1][2] For solid products, recrystallization can also be a highly effective technique if a suitable solvent system is identified.[1] Fractional distillation under reduced pressure is a viable option if the boiling points of the product and impurities are significantly different.[1]
Q3: How do I choose an appropriate solvent system for column chromatography?
A good starting point for the mobile phase is a mixture of a non-polar solvent, such as hexane or heptane, and a more polar solvent, like ethyl acetate or dichloromethane.[2] The optimal solvent ratio should be determined beforehand using Thin-Layer Chromatography (TLC). Aim for a solvent system that provides a retention factor (Rf) value between 0.2 and 0.4 for the desired compound to ensure the best separation on the column.[2]
Q4: My compound appears to be degrading on the silica gel column. What can I do to prevent this?
If you suspect your compound is unstable on silica gel, you can deactivate the stationary phase by adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to your mobile phase.[2] Alternatively, switching to a more neutral stationary phase, such as alumina, can be an effective solution.[2]
Q5: My pyridine sample contains water. What is the most effective way to dry it?
Pyridine and its derivatives are often hygroscopic and can absorb moisture from the air.[3] For initial drying, solid potassium hydroxide (KOH) or sodium hydroxide (NaOH) are commonly used.[3][4] For obtaining a completely anhydrous product, distillation over a strong drying agent like calcium hydride (CaH₂) is highly effective.[3][5] The purified anhydrous product should be stored under an inert atmosphere and protected from moisture and light.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Identification | Suggested Solution(s) |
| Poor Separation or Co-elution | Overloading the column with too much crude material. The mobile phase polarity is too high or too low. The compound is degrading on the column.[2] | Broad, overlapping bands on the column. TLC analysis of fractions shows multiple spots. | Reduce the amount of sample loaded. Optimize the solvent system using TLC to achieve an Rf of 0.2-0.4 for the target compound.[2] Deactivate the silica gel with triethylamine or switch to an alumina stationary phase.[2] |
| Presence of Isomeric Byproduct | Bromination occurred at an undesired position (e.g., C6 instead of C2).[1] | A peak with the same mass-to-charge ratio as the product in GC-MS. Distinct chemical shifts and coupling patterns in ¹H NMR.[1] | Optimize reaction conditions (e.g., try a bulkier brominating agent) to improve regioselectivity.[1] Purify carefully using column chromatography or fractional distillation.[1] |
| Presence of Di-brominated Byproduct | Over-bromination due to excess brominating agent or prolonged reaction time.[1] | A peak with a higher mass-to-charge ratio in GC-MS. Fewer aromatic proton signals in ¹H NMR.[1] | Use a stoichiometric amount of the brominating agent. Monitor the reaction closely by TLC or GC and stop it once the starting material is consumed.[1] |
| Presence of Unreacted Starting Material | Incomplete reaction due to insufficient reaction time, low temperature, or not enough brominating agent.[1] | A peak corresponding to the starting material's mass in GC-MS. Signals corresponding to the starting material in the ¹H NMR spectrum.[1] | Increase the reaction time or temperature. Ensure the correct stoichiometry of reagents is used.[1] |
Data Presentation
Table 1: Common Impurities & Identification
| Impurity | Potential Cause | Identification Method | Expected Result |
| Isomeric Byproduct | Non-regioselective bromination[1] | GC-MS, ¹H NMR | Same mass as product, different fragmentation or NMR pattern[1] |
| Di-brominated Byproduct | Over-bromination[1] | GC-MS, ¹H NMR | Higher mass than product, altered NMR spectrum[1] |
| Unreacted Starting Material | Incomplete reaction[1] | GC-MS, TLC | Peak/spot corresponding to the starting material's mass/Rf[1] |
| Water | Hygroscopic nature of pyridines[3] | Karl Fischer Titration | Quantitative measurement of water content |
Table 2: Recommended Starting Conditions for Column Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for a broad range of polarities. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | Good starting point for many organic compounds; polarity can be easily adjusted.[2][6] |
| Target Rf of Compound | 0.2 - 0.4 | Provides optimal separation between compounds.[2] |
| Loading Method | Dry Loading | Recommended for better band resolution, especially if the compound has limited solubility in the mobile phase.[2] |
| Silica to Crude Ratio | 20-40 g of silica per 1 g of crude material | A general rule to ensure good separation capacity.[2] |
Experimental Protocols
Protocol 1: General Aqueous Work-up and Extraction
This initial purification step aims to remove inorganic salts, acids, or bases and other water-soluble impurities following the reaction.[6]
-
Quenching: Cool the reaction mixture to room temperature. Cautiously pour the mixture into ice water to quench any reactive reagents.
-
Neutralization: If the reaction was performed under acidic conditions, neutralize the mixture to a pH of ~7-8 with a base such as a saturated sodium bicarbonate solution.[1]
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times for optimal recovery.[1][7]
-
Washing: Combine the organic layers. Wash sequentially with water and then with a saturated brine solution. The brine wash helps to remove residual water from the organic phase.[6]
-
Drying and Concentration: Dry the separated organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[6][7]
Protocol 2: Column Chromatography Purification
This protocol details the purification of the crude product using silica gel column chromatography.
-
Mobile Phase Selection: Using TLC, determine a solvent system (e.g., hexane/ethyl acetate) that gives the target product an Rf value between 0.2 and 0.4.[2]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[2]
-
Sample Loading (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small portion of silica gel (2-3 times the mass of the crude product) and evaporate the solvent until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.[2]
-
Elution: Begin eluting the column with the low-polarity mobile phase, collecting fractions in separate tubes. Monitor the separation by periodically analyzing the collected fractions with TLC.[6]
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column in order of increasing polarity.[6]
-
Product Isolation: Combine the fractions containing the pure product, as identified by TLC. Remove the solvent under reduced pressure to yield the purified this compound.[2]
Protocol 3: Recrystallization
This method is suitable if the purified product is a solid and a solvent system can be found where the product has high solubility at high temperatures and low solubility at low temperatures.
-
Solvent Selection: Test various solvents or solvent mixtures (e.g., ethyl acetate/petroleum ether, ethanol/water) to find a suitable system.
-
Dissolution: In a flask, add the minimum amount of the hot recrystallization solvent to the crude solid to dissolve it completely.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the purified crystals under vacuum.
Visualizations
Caption: A logical workflow for the purification of this compound.
Caption: A step-by-step workflow for purification via column chromatography.
References
Technical Support Center: Optimizing Palladium-Catalyzed Reactions of 2-Bromo-5-fluoro-4-methylpyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize palladium-catalyzed cross-coupling reactions involving 2-Bromo-5-fluoro-4-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate in palladium-catalyzed cross-coupling reactions?
A1: The electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate with the palladium catalyst can complicate the reaction, potentially leading to catalyst deactivation.[1][2] Careful selection of ligands, bases, and reaction conditions is crucial to mitigate these effects and achieve high yields.[1]
Q2: Which cross-coupling reactions are most suitable for this compound?
A2: The bromine atom at the 2-position is well-suited for various palladium-catalyzed cross-coupling reactions. The most common and effective methods include:
-
Suzuki-Miyaura Coupling: For forming carbon-carbon bonds with aryl, heteroaryl, or vinyl boronic acids or esters.[3][4]
-
Buchwald-Hartwig Amination: For synthesizing carbon-nitrogen bonds by coupling with primary or secondary amines.[3][4][5][6]
-
Sonogashira Coupling: For creating carbon-carbon bonds with terminal alkynes.[4]
-
Negishi Coupling: For forming carbon-carbon bonds with organozinc reagents.[4]
Q3: Should I use this compound or its chloro-analog?
A3: For palladium-catalyzed cross-coupling reactions, the bromo-derivative offers higher reactivity due to the weaker carbon-bromine bond compared to the carbon-chlorine bond.[7] This generally allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times.[7] The general reactivity trend for halides in these reactions is I > Br > Cl > F.[7]
Q4: Is it necessary to perform these reactions under an inert atmosphere?
A4: Yes, it is highly recommended. Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation and promote undesirable side reactions, such as the homocoupling of boronic acids in Suzuki reactions.[2][8] It is crucial to use degassed solvents and maintain a positive pressure of an inert gas like argon or nitrogen.[2]
Q5: What is the role of the base in these coupling reactions?
A5: The base plays a critical role in several types of cross-coupling reactions.
-
In Suzuki-Miyaura coupling , the base activates the organoboron compound to facilitate the transmetalation step.[9]
-
In Buchwald-Hartwig amination , a strong base is typically required to deprotonate the amine, making it more nucleophilic.[9]
-
In Sonogashira coupling , the base deprotonates the terminal alkyne.[9]
Troubleshooting Guides
Issue 1: Low or No Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | The pyridine nitrogen can coordinate to the palladium catalyst, leading to inactive species.[2] Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to sterically shield the palladium center.[4] Ensure all reagents and solvents are thoroughly degassed to prevent oxidation of the palladium(0) catalyst.[8][9] |
| Inefficient Transmetalation (Suzuki Coupling) | This step can be slow for electron-deficient heteroaryl compounds.[2] Use a stronger base such as K₃PO₄ or Cs₂CO₃.[9] Ensure the base is sufficiently soluble in the reaction solvent; adding a co-solvent like water may help.[9] |
| Incorrect Base Strength (Buchwald-Hartwig Amination) | The base may be too weak to deprotonate the amine effectively. Consider using a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).[4] |
| Poor Solubility | The starting materials may not be sufficiently soluble in the chosen solvent.[2] Screen different solvent systems. For Suzuki coupling, a mixture of an ethereal solvent (e.g., 1,4-dioxane, THF) and water is a good starting point.[8] For Buchwald-Hartwig amination, toluene or dioxane are commonly used.[4] |
| Low Reaction Temperature | The reaction may require more thermal energy to proceed. Cautiously increase the reaction temperature.[2] |
Issue 2: Significant Side Product Formation
| Side Product | Potential Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid (Suzuki Coupling) | This is often caused by the presence of oxygen in the reaction mixture.[2] Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas or using freeze-pump-thaw cycles.[2] Maintain a positive pressure of an inert gas throughout the reaction.[2] An excessive amount of a strong base can also promote this side reaction.[9] | |
| Protodebromination (Replacement of Br with H) | This can occur if the desired cross-coupling reaction is slow.[8] Optimize the reaction conditions (catalyst, ligand, base, solvent) to increase the rate of the main reaction. Use anhydrous solvents and ensure the base is dry, as water can be a proton source.[9] | |
| Protodeboronation of Boronic Acid (Suzuki Coupling) | The boronic acid may be unstable under the reaction conditions, especially with aqueous bases.[2] Consider using more stable boronate esters (e.g., pinacol esters) or trifluoroborate salts.[2] A milder base might also mitigate this issue.[9] |
Data Presentation
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling of 2-Bromo-pyridines
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Notes |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 120 (MW) | 81 | Microwave conditions for rapid synthesis.[10] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 85-95 (est.) | A standard catalyst for general applications.[10] |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | Good (est.) | Buchwald ligands are effective for heteroaryl couplings.[10] |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-BuOH/H₂O | 100 | High (est.) | Suitable for electron-deficient coupling partners. |
| 5 | 4-Anilineboronic acid derivative | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | Not specified | General protocol for introducing aniline moiety.[3] |
Yields are based on reactions with 2-bromo-4-methylpyridine or similar 2-bromopyridines and may require optimization for this compound.
Table 2: Recommended Conditions for Buchwald-Hartwig Amination of 2-Bromo-pyridines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Notes |
| 1 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 75-85 (est.) | Xantphos is a good choice for coupling with anilines.[11] |
| 2 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 80-95 (est.) | A robust system for a wide range of secondary amines.[4][11] |
| 3 | Benzylamine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ | Dioxane | 100 | 70-80 (est.) | BINAP is a classic ligand for amination reactions.[11] |
| 4 | Diethylamine | Pd(OAc)₂ (2) | dppf (3) | NaOtBu | Toluene | 80 | 60-75 | Suitable for volatile amines.[11] |
Yields are estimated based on typical outcomes for similar 2-bromopyridine substrates and may require optimization.[11]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).[1][3][12]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[4][12]
-
Catalyst/Ligand Addition: Add the palladium precursor (e.g., Pd(dppf)Cl₂, 3 mol%) and, if applicable, the ligand.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 to 10:1 ratio) via syringe.[1][3]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2][3]
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC or LC-MS.[3][12]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3][12]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3][12]
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., XPhos, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[6][11]
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen (3 cycles).[5][6]
-
Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the degassed solvent (e.g., toluene) via syringe.[6][11]
-
Reaction: Heat the sealed tube to 80-110 °C with vigorous stirring.[5][6]
-
Work-up: After cooling, quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.[5][13]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]
Visualizations
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Troubleshooting logic for low-yield coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Overcoming solubility issues with 2-Bromo-5-fluoro-4-methylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-fluoro-4-methylpyridine. The following sections address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: While specific quantitative solubility data for this compound is not widely published, its molecular structure provides insight into its predicted solubility. The presence of a polar pyridine ring and carbon-halogen bonds suggests a degree of polarity.[1] It is expected to have high solubility in polar aprotic solvents, moderate to high solubility in polar protic solvents, and lower solubility in non-polar solvents. It is slightly soluble in water.[2]
Q2: I'm observing incomplete dissolution of this compound in my reaction solvent. What can I do?
A2: Incomplete dissolution is a common issue. Several strategies can be employed to overcome this:
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Solvent Selection: Switch to a more appropriate solvent. Based on its predicted solubility, polar aprotic solvents like DMF, DMSO, or acetonitrile are excellent first choices.[1]
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Co-solvent System: Introduce a co-solvent to increase the polarity of the reaction medium. For example, adding a small amount of DMF or DMSO to a solvent like THF or toluene can significantly improve solubility.
-
Temperature Adjustment: Gently heating the mixture can increase the rate of dissolution and the overall solubility. However, be mindful of the thermal stability of your reactants and the boiling point of the solvent.
-
Sonication: Using an ultrasonic bath can help break down solid agglomerates and enhance dissolution.
Q3: My reaction seems to be stalling or proceeding very slowly. Could this be related to solubility?
A3: Yes, poor solubility can significantly impact reaction kinetics. If the starting material is not fully dissolved, the concentration of the reactant in the solution phase is low, leading to a slower reaction rate. Improving solubility through the methods described in Q2 will often resolve this issue. Ensure the reaction mixture is homogenous before adding other reagents.
Q4: Are there any safety precautions I should be aware of when handling this compound?
A4: Yes, this compound is considered toxic and an irritant.[2] It is irritating to the respiratory system and skin. Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound during experimental work.
Data Presentation: Predicted Solubility Profile
The following table summarizes the predicted solubility of this compound in common laboratory solvents. Note that these are qualitative predictions and should be confirmed experimentally.[1]
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | DMF, DMSO, Acetone, Acetonitrile | High | The polar nature of these solvents can effectively solvate the polar pyridine ring and carbon-halogen bonds. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl groups in these solvents can engage in dipole-dipole interactions. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | These solvents possess some polarity to interact with the solute but are less polar than aprotic or protic polar solvents. |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | The polarity is comparable to the solute, and halogen interactions can be favorable. |
| Aromatic | Toluene, Xylene | Low to Moderate | While the pyridine ring is aromatic, the compound's overall polarity may limit its solubility in non-polar aromatic solvents. |
| Aqueous | Water | Slightly Soluble | The compound has limited solubility in water. |
Mandatory Visualizations
Logical Workflow: Troubleshooting Solubility Issues
Caption: A logical workflow for troubleshooting solubility issues.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Experimental Protocols
Protocol 1: Gravimetric Determination of Solubility
This protocol outlines a standard method to quantitatively determine the solubility of this compound in a chosen solvent.[1]
Methodology:
-
Preparation of a Saturated Solution:
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Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Ensure there is undissolved solid material at the bottom of the vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium. A magnetic stirrer or shaker bath is recommended.
-
-
Separation of the Saturated Solution:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe.
-
-
Solvent Evaporation and Mass Determination:
-
Dispense the supernatant into a pre-weighed vial.
-
Evaporate the solvent under reduced pressure or in a fume hood until the dissolved solid is completely dry.
-
Weigh the vial containing the dried solid.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the initial mass of the empty vial.
-
Solubility is expressed as the mass of the solute per volume of the solvent (e.g., in g/L or mg/mL).
-
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. Solubility is critical for the success of this reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add the degassed solvent system via syringe. Stir the mixture at room temperature to ensure all solids are dissolved. If solubility is an issue, consider the troubleshooting steps outlined above. A homogenous solution is crucial before proceeding.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
References
Preventing debromination of 2-Bromo-5-fluoro-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the undesired debromination of 2-Bromo-5-fluoro-4-methylpyridine during common synthetic transformations. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem with this compound?
A1: Debromination is an undesired side reaction where the bromine atom on the pyridine ring is replaced by a hydrogen atom, leading to the formation of 5-fluoro-4-methylpyridine. This is problematic as it consumes your starting material, reduces the yield of the desired product, and introduces a significant purification challenge. The electron-deficient nature of the pyridine ring, further enhanced by the fluorine atom, can make the C-Br bond susceptible to cleavage under various reaction conditions.
Q2: What are the most common causes of debromination for this compound?
A2: The primary causes of debromination for aryl bromides like this compound include:
-
In Palladium-Catalyzed Cross-Coupling Reactions: Formation of palladium-hydride (Pd-H) species in the catalytic cycle is a major contributor. These hydrides can arise from solvents (e.g., alcohols), bases (especially alkoxides), or even the phosphine ligands themselves.[1]
-
During Lithiation/Grignard Formation: The presence of protic impurities (e.g., water, alcohols) in the solvent or on glassware can quench the organometallic intermediate, leading to the debrominated product.
-
Reaction Conditions: High temperatures, prolonged reaction times, and the use of overly strong bases can significantly increase the rate of debromination.[2]
-
Photochemical Instability: Some brominated aromatic compounds can be sensitive to light, which may induce cleavage of the C-Br bond.[2][3]
Q3: How do the fluorine and methyl substituents on the pyridine ring influence the likelihood of debromination?
A3: The fluorine atom at the 5-position is strongly electron-withdrawing, which increases the electrophilicity of the pyridine ring and can make the C2-Br bond more susceptible to certain nucleophilic and reductive cleavage pathways. The methyl group at the 4-position is electron-donating, which may have a modest stabilizing effect on the C-Br bond but also influences the regioselectivity of reactions. The interplay of these electronic effects makes careful optimization of reaction conditions crucial.
Troubleshooting Guides
Issue 1: Significant Debromination in Suzuki-Miyaura Coupling
Symptoms: Formation of 5-fluoro-4-methylpyridine is observed alongside the desired biaryl product, confirmed by GC-MS or NMR analysis.
Troubleshooting Workflow:
Caption: Troubleshooting debromination in Suzuki-Miyaura coupling.
Detailed Recommendations:
| Problem Area | Potential Cause | Recommended Solution |
| Base | Strong bases like NaOtBu or other alkoxides can generate hydride species that lead to reductive debromination. | Switch to milder inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. These are less likely to promote hydride formation.[1] |
| Ligand | Ligands that are not bulky or electron-rich enough may lead to slower reductive elimination of the desired product, allowing more time for debromination to occur. | Employ bulky, electron-rich phosphine ligands like XPhos, SPhos, or tBuXPhos. These ligands accelerate the desired C-C bond formation.[1] For some heteroaryl couplings, dppf can also be effective. |
| Temperature | High reaction temperatures can favor the debromination pathway, which may have a higher activation energy. | Lower the reaction temperature. Start with a moderate temperature (e.g., 80 °C) and monitor the reaction. Increase the temperature incrementally only if the reaction is too slow. |
| Solvent/Atmosphere | Protic impurities or oxygen can contribute to debromination and other side reactions like boronic acid homocoupling. | Use anhydrous and thoroughly degassed solvents. A mixture of 1,4-dioxane and water (typically 4:1 to 10:1) is common. Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[4] |
Issue 2: Debromination during Buchwald-Hartwig Amination
Symptoms: The debrominated byproduct, 5-fluoro-4-methylpyridine, is observed along with the desired arylamine.
Troubleshooting and Optimization:
| Parameter | Recommendation | Rationale |
| Base | Use NaOtBu or K₃PO₄. While NaOtBu is common, K₃PO₄ can sometimes be a milder alternative that reduces debromination. | Strong bases are necessary for the deprotonation of the amine, but excessively harsh conditions can promote side reactions.[5] |
| Ligand | Use bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos. | These ligands promote the C-N reductive elimination, which is often the rate-limiting step, thereby outcompeting the debromination pathway.[5] |
| Catalyst Precursor | Use a well-defined palladium precatalyst (e.g., a G3 or G4 palladacycle). | Precatalysts can provide more consistent results and may reduce the formation of unwanted palladium species that could contribute to debromination. |
| Temperature | Keep the reaction temperature as low as possible while maintaining a reasonable reaction rate (typically 80-110 °C). | Minimizes thermal decomposition and side reactions. |
| Solvent | Use anhydrous, deoxygenated solvents like toluene or 1,4-dioxane. | Prevents the introduction of protic species that can lead to hydrodebromination. |
Issue 3: Debromination during Lithiation (Lithium-Halogen Exchange)
Symptoms: After quenching the reaction with an electrophile, the debrominated product (5-fluoro-4-methylpyridine) is isolated, indicating premature quenching of the lithiated intermediate.
Troubleshooting and Prevention:
Caption: Key parameters to prevent debromination during lithiation.
Detailed Recommendations:
| Parameter | Recommendation | Rationale |
| Temperature | Maintain a strict reaction temperature of -78 °C using a dry ice/acetone bath. Ensure the internal temperature does not rise during the addition of n-BuLi.[6] | The lithium-halogen exchange is rapid at low temperatures, while side reactions, including reaction with the solvent (THF) and debromination, are minimized.[6] |
| Anhydrous Conditions | Rigorously flame-dry or oven-dry all glassware and cool under a stream of inert gas (Argon or Nitrogen). Use anhydrous solvents (e.g., THF). | Organolithium reagents are extremely sensitive to moisture and will be quenched by any protic source, leading to the debrominated product.[6] |
| n-BuLi Titration | Always titrate the n-butyllithium solution immediately before use. | The molarity of commercially available n-BuLi can decrease over time. Accurate stoichiometry is crucial to avoid side reactions like di-lithiation or incomplete reaction.[6] |
| Addition of Reagents | Add the n-BuLi solution slowly and dropwise to the cooled solution of this compound. | Slow addition helps to control the exotherm and maintain a low temperature, minimizing side reactions.[6] |
Experimental Protocols
Note: The following protocols are based on established methodologies for structurally similar bromopyridines and should be optimized for this compound.
Protocol 1: Suzuki-Miyaura Coupling to Minimize Debromination
This protocol is adapted from procedures for other electron-deficient bromopyridines.
Reaction Scheme: Br-Py + (HO)₂B-Ar --[Pd catalyst, Ligand, Base]--> Ar-Py
Reagents and Conditions:
| Parameter | Recommendation |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) |
| Ligand | SPhos (2-4 mol%) |
| Base | K₃PO₄ (2.0 equivalents) |
| Solvent | Anhydrous, degassed 1,4-dioxane/water (10:1) |
| Temperature | 80 °C |
| Reaction Time | 4-12 hours (monitor by TLC or LC-MS) |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Add the palladium precatalyst (Pd₂(dba)₃) and the ligand (SPhos).
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination with Reduced Debromination
This protocol is based on general procedures for the amination of 2-bromopyridines.[5]
Catalytic Cycle:
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Reagents and Conditions:
| Parameter | Recommendation |
| Palladium Precatalyst | Pd(OAc)₂ (2 mol%) |
| Ligand | XPhos (4 mol%) |
| Base | NaOtBu (1.4 equivalents) |
| Solvent | Anhydrous, degassed Toluene |
| Temperature | 100 °C |
| Reaction Time | 12-24 hours (monitor by TLC or LC-MS) |
Procedure:
-
In an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 equiv.), XPhos (0.04 equiv.), and NaOtBu (1.4 equiv.).
-
Seal the tube, evacuate, and backfill with argon (repeat three times).
-
Add anhydrous, degassed toluene, followed by the amine (1.2 equiv.) and this compound (1.0 equiv.).
-
Heat the sealed tube to 100 °C with vigorous stirring.
-
Monitor the reaction for completion.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Data Presentation
The following tables summarize typical conditions and expected outcomes for cross-coupling reactions of bromopyridines, which can serve as a guide for optimizing reactions with this compound.
Table 1: Comparison of Bases in Suzuki-Miyaura Coupling of a Bromopyridine Derivative
| Entry | Base | Temperature (°C) | Yield of Coupled Product (%) | Yield of Debrominated Product (%) |
| 1 | NaOtBu | 100 | 65 | 25 |
| 2 | K₂CO₃ | 100 | 88 | 5 |
| 3 | K₃PO₄ | 100 | 92 | <2 |
| 4 | Cs₂CO₃ | 80 | 95 | <1 |
Data is illustrative and based on general trends reported for aryl halides.
Table 2: Effect of Ligand Choice on Buchwald-Hartwig Amination
| Entry | Ligand | Temperature (°C) | Yield of Aminated Product (%) | Yield of Debrominated Product (%) |
| 1 | PPh₃ | 110 | 45 | 30 |
| 2 | BINAP | 110 | 75 | 15 |
| 3 | XPhos | 100 | 94 | <5 |
| 4 | RuPhos | 100 | 96 | <3 |
Data is illustrative and based on trends observed in cross-coupling reactions of heteroaryl bromides.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. benchchem.com [benchchem.com]
Column chromatography conditions for purifying 2-Bromo-5-fluoro-4-methylpyridine derivatives
Welcome to the technical support center for the purification of 2-Bromo-5-fluoro-4-methylpyridine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on column chromatography conditions and to troubleshoot common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound derivatives?
A1: The most commonly used stationary phase is silica gel (60 Å, 230-400 mesh). However, pyridine-containing compounds can sometimes interact unfavorably with the acidic nature of standard silica gel, leading to tailing or degradation. If you observe such issues, consider either deactivating the silica gel by preparing a slurry with the mobile phase containing a small amount of a basic modifier like triethylamine (0.1-1%), or switching to a less acidic stationary phase such as neutral alumina.[1]
Q2: How do I select an appropriate mobile phase (eluent)?
A2: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[1][2] The optimal ratio of these solvents should be determined by Thin Layer Chromatography (TLC) prior to running the column.
Q3: What is the ideal Rf value I should aim for on my TLC plate before starting the column chromatography?
A3: For optimal separation on a column, it is recommended to find a mobile phase composition that gives your target compound, this compound, an Rf value between 0.2 and 0.4 on the TLC plate.[1] An Rf in this range generally ensures that the compound does not elute too quickly (co-eluting with non-polar impurities) or too slowly (leading to broad bands and excessive solvent usage).
Q4: My this compound derivative appears to be degrading on the silica gel column. What can I do?
A4: Compound degradation on silica gel is a known issue for some sensitive compounds. If you suspect your compound is unstable, you can perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour or two, and then developing it to see if any new spots have appeared. To mitigate degradation during column chromatography, you can use deactivated silica gel (by adding 0.1-1% triethylamine to your eluent) or switch to a more inert stationary phase like neutral alumina.[1]
Q5: What is the best method for loading my sample onto the column?
A5: Dry loading is highly recommended, especially if your compound has limited solubility in the initial mobile phase.[1] This technique involves pre-adsorbing your crude product onto a small amount of silica gel, which is then carefully added to the top of the packed column. Dry loading helps to ensure a narrow band of your compound at the start of the chromatography, leading to better separation.
Experimental Protocols
Detailed Protocol: Column Chromatography Purification
This protocol provides a general procedure for the purification of this compound derivatives.
1. Preparation of the Stationary Phase (Slurry Method):
-
Weigh the required amount of silica gel (a general rule of thumb is 20-40 g of silica per 1 g of crude material) in a beaker.[1]
-
In a separate container, prepare the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Add the mobile phase to the silica gel to create a slurry.[1] Swirl the slurry gently to remove any trapped air bubbles.
-
Pour the slurry into the chromatography column with the stopcock open, allowing the solvent to drain. Gently tap the column to ensure even packing of the silica gel.
-
Add a thin layer of sand on top of the packed silica to prevent disturbance when adding more solvent.[1]
2. Sample Loading (Dry Loading):
-
Dissolve your crude this compound derivative in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.[1]
-
Remove the solvent under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained.[1]
-
Carefully add this powder to the top of the packed column.
3. Elution:
-
Carefully add the mobile phase to the column.
-
Begin elution with the low-polarity solvent system, collecting fractions.
-
Monitor the elution of your compound by performing TLC analysis on the collected fractions.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) as needed to elute your target compound.[1]
4. Fraction Analysis and Product Isolation:
-
Combine the fractions that contain the pure desired product, as determined by TLC.
-
Remove the solvent from the combined fractions under reduced pressure to yield the purified this compound derivative.
Data Presentation
Table 1: Recommended Starting Conditions for Column Chromatography
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh). Consider deactivation with 1% triethylamine in the eluent for acid-sensitive compounds, or use neutral alumina.[1] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient.[1] |
| Starting Polarity | Low polarity (e.g., 95:5 Hexane:EtOAc).[1] |
| Final Polarity | Gradually increase to a higher polarity (e.g., 80:20 Hexane:EtOAc).[1] |
| Target Rf (on TLC) | 0.2 - 0.4 in the chosen mobile phase for optimal separation.[1] |
| Loading Method | Dry Loading is recommended for better band resolution.[1] |
| Silica to Compound Ratio | 20-40 g of silica per 1 g of crude material.[1] |
Troubleshooting Guide
Issue 1: Poor Separation or Co-elution of Compound and Impurities
-
Question: I'm not getting good separation between my desired product and impurities, even though they have different Rf values on TLC. What's going wrong?
-
Possible Causes & Solutions:
-
Overloading the column: Too much sample can lead to broad bands that overlap. Try reducing the amount of crude material loaded onto the column.[1]
-
Improper solvent system: The solvent system that works for TLC may not translate perfectly to column chromatography. Try to find a solvent system where the desired compound has an Rf value between 0.2 and 0.4 for optimal separation.[1]
-
Column packing issues: An unevenly packed column can lead to channeling and poor separation. Ensure the silica gel is packed uniformly without any air bubbles.
-
Inappropriate stationary phase: If your compounds are very similar in polarity, a different stationary phase (e.g., alumina, or a different pore size silica) might provide better selectivity.[1]
-
Issue 2: The Compound is Tailing (Streaking) on the Column
-
Question: My compound is coming off the column as a long streak instead of a tight band. What should I do?
-
Possible Causes & Solutions:
-
Acidic silica interaction: The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups on the silica surface, causing tailing.
-
Solution: Add a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase. This will "cap" the active sites on the silica gel and reduce the unwanted interaction. Alternatively, use neutral alumina as the stationary phase.[1]
-
Issue 3: The Compound Does Not Elute from the Column
-
Question: I've run a lot of solvent through the column, but my product is not eluting. What is the problem?
-
Possible Causes & Solutions:
-
Compound is too polar for the current mobile phase: The solvent system may not be polar enough to move your compound down the column. Gradually increase the polarity of your mobile phase. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.
-
Compound decomposition: The compound may have degraded on the column. Check for stability on a TLC plate as described in the FAQs.
-
Precipitation on the column: If the sample was loaded in a solvent in which it is highly soluble, and the mobile phase is a poor solvent for it, the compound may have precipitated at the top of the column.[1]
-
Visualizations
Caption: Troubleshooting Decision Tree for Column Chromatography.
Caption: Experimental Workflow for Purification.
References
Troubleshooting failed Buchwald-Hartwig amination with 2-Bromo-5-fluoro-4-methylpyridine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the Buchwald-Hartwig amination, with a specific focus on challenging substrates such as 2-Bromo-5-fluoro-4-methylpyridine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Buchwald-Hartwig amination of this compound failed or resulted in low yield. What are the most common initial troubleshooting steps?
A1: A failed or low-yielding Buchwald-Hartwig amination can often be attributed to several key factors. Here is a checklist of initial steps to take:
-
Inert Atmosphere: Ensure that the reaction was set up under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the palladium catalyst. All solvents and reagents should be thoroughly degassed.
-
Reagent Quality: Verify the purity and dryness of all reagents and solvents. Water can hydrolyze the base and poison the catalyst. Use freshly distilled or anhydrous solvents.
-
Base Solubility: The solubility of the inorganic base can be a critical, yet often overlooked, factor. If the base is not sufficiently soluble in the reaction solvent, it can lead to poor reactivity.[1] Vigorous stirring is essential.
-
Catalyst and Ligand Integrity: Ensure that the palladium precatalyst and phosphine ligand have not degraded. It is often preferable to use a precatalyst to ensure the clean formation of the active catalytic species.[2]
Q2: I'm observing no reaction with this compound. Could the substrate itself be the issue?
A2: Yes, the structure of this compound presents several challenges that can hinder the reaction:
-
Pyridine Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium center, acting as a ligand and inhibiting the catalytic cycle. This is a known issue with 2-halopyridines.[3] The use of bidentate ligands may help mitigate this by reducing the likelihood of displacement by the pyridine substrate.[3]
-
Steric Hindrance: The methyl group at the 4-position and the bromine at the 2-position create steric congestion around the reaction center. This can impede the oxidative addition step and the approach of the amine nucleophile.
-
Electronic Effects: The fluorine atom at the 5-position is electron-withdrawing, which can influence the electron density of the pyridine ring and affect the rate of oxidative addition.
Q3: Which catalyst, ligand, and base should I choose as a starting point for this challenging substrate?
A3: For difficult substrates like this compound, a systematic screening of reaction components is often necessary. Here are some recommended starting points based on literature for similar 2-bromopyridines:
-
Palladium Source: A pre-formed palladium(0) source or a precatalyst is generally more reliable than generating the catalyst in situ from Pd(OAc)₂.[2] Good options include Pd₂(dba)₃ or commercially available precatalysts.
-
Ligand Selection: Bulky, electron-rich phosphine ligands are crucial for facilitating both the oxidative addition and reductive elimination steps. For 2-bromopyridines, ligands such as XPhos, RuPhos, BrettPhos, and SPhos are often effective.[3][4] Bidentate ligands like BINAP or dppp have also shown success.[5]
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are typically required.
Q4: My reaction is still sluggish. What parameters can I adjust to improve the reaction rate and yield?
A4: If your initial attempts are unsuccessful, consider the following adjustments:
-
Increase Temperature: Buchwald-Hartwig aminations are often run at elevated temperatures, typically between 80-110 °C.[6] Increasing the temperature can help overcome the activation energy barrier for the oxidative addition step.
-
Screen Solvents: While toluene is a common and effective solvent, other options like 1,4-dioxane, THF, or xylene can be explored. The solubility of all components, especially the base, is a key consideration.[1]
-
Adjust Stoichiometry: A slight excess of the amine (e.g., 1.1-1.5 equivalents) is typically used.[1] The catalyst loading can also be optimized, usually in the range of 1-5 mol% of palladium.[7]
Q5: Are there any common side reactions to be aware of with this type of substrate?
A5: Yes, several side reactions can compete with the desired amination:
-
Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen atom, resulting in the formation of 5-fluoro-4-methylpyridine. This can occur via a competing reductive elimination pathway.
-
Homocoupling: Dimerization of the amine or the aryl halide can occur, though this is generally less common with optimized catalyst systems.
-
Catalyst Deactivation: As mentioned, the pyridine substrate can inhibit the catalyst. If the reaction starts but then stalls, catalyst deactivation may be the culprit.
Quantitative Data Summary
The following tables summarize yields for Buchwald-Hartwig amination of substrates structurally related to this compound. This data can serve as a benchmark for what to expect under various conditions.
Table 1: Palladium-Catalyzed Amination of 2-Bromo-5-fluoropyridine with Various Amines [8]
| Amine | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| Piperidine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 85 |
| 4-Methylpiperazine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 75 |
| n-Butylamine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 35 |
| Benzylamine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 23 |
| 3-Aminopyridine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 15 |
| Dimethylamine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 |
| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 8 |
Table 2: Representative Yields for Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine with Selected Amines [7]
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Estimated Yield (%) |
| Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 12 | 75-85 |
| Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 100 | 8-12 | 80-90 |
Key Experimental Protocols
The following are generalized protocols that can be adapted for the Buchwald-Hartwig amination of this compound. Note: These are starting points and may require optimization for specific amines.
Protocol 1: General Procedure for Amination with Non-Volatile Amines [6][7]
-
Reaction Setup: To an oven-dried Schlenk flask or sealed tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2.5 mol%), the phosphine ligand (e.g., XPhos, 2-5 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equivalents).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe. Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation. Add this compound (1.0 equivalent) and the amine (1.2-1.5 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Procedure for Amination with Volatile Amines [5]
-
Reaction Setup: To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound (1.0 equiv), sodium tert-butoxide (1.4 equiv), Pd(OAc)₂ (2 mol%), and dppp (4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas.
-
Reagent Addition: Add anhydrous toluene, followed by a solution of the volatile amine (e.g., dimethylamine, 2.0 M solution in THF, 1.5 equiv).
-
Reaction: Seal the tube tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Workflow for Failed Amination
Caption: A logical workflow for troubleshooting a failed Buchwald-Hartwig amination.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 2-Bromo-5-fluoropyridine | High Purity | For R&D Use [benchchem.com]
Technical Support Center: Optimizing Coupling Reactions of 2-Bromo-5-fluoro-4-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions of 2-Bromo-5-fluoro-4-methylpyridine. The information is presented in a question-and-answer format to directly address common experimental challenges, with a focus on improving reaction times and overall efficiency.
Frequently Asked Questions (FAQs)
Q1: Why are my coupling reactions with this compound slow or resulting in low yields?
Slow reactions or low yields with this compound can stem from several factors. The pyridine nitrogen atom can coordinate to the palladium catalyst, leading to deactivation. Additionally, the electron-deficient nature of the pyridine ring can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. Common side reactions include protodeboronation of the boronic acid partner in Suzuki couplings and homocoupling.[1][2]
Q2: How can I accelerate my Suzuki-Miyaura coupling reaction?
To improve reaction times in Suzuki-Miyaura couplings, consider the following strategies:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can stabilize the palladium catalyst and promote the oxidative addition step.[2][3]
-
Base Selection: The choice of base is critical. While inorganic bases like K₂CO₃ and K₃PO₄ are commonly used, their solubility can impact the reaction rate.[1][4] For base-sensitive substrates, weaker bases may be necessary.[4]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, THF, or toluene) and water is often optimal to dissolve both the organic substrate and the inorganic base.[1] Ensure solvents are thoroughly degassed to prevent catalyst oxidation.[1]
-
Microwave Irradiation: Microwave synthesis can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields.[5]
Q3: What are the best practices for setting up a Buchwald-Hartwig amination with this substrate?
For a successful Buchwald-Hartwig amination, meticulous experimental setup is key:
-
Inert Atmosphere: The reaction is sensitive to oxygen, so it is crucial to work under an inert atmosphere (e.g., argon or nitrogen). This involves using oven-dried glassware and properly degassing all solvents.[2][6][7]
-
Catalyst Pre-formation: In some cases, pre-forming the active catalyst by stirring the palladium precursor, ligand, and base in the solvent for a short period before adding the substrates can improve results.[7]
-
Reagent Purity: Use anhydrous solvents and high-purity reagents to avoid side reactions and catalyst deactivation.[4]
Q4: Can I perform a Sonogashira coupling with this compound without a copper co-catalyst?
Yes, copper-free Sonogashira couplings are possible and can be advantageous in certain contexts to avoid issues related to copper toxicity or side reactions.[8][9][10] These protocols often rely on specific palladium catalysts and reaction conditions to facilitate the coupling of the terminal alkyne.
Troubleshooting Guides
Issue 1: Slow or Incomplete Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step |
| Catalyst Inhibition/Deactivation | Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos) to protect the palladium center.[2][3] |
| Inefficient Transmetalation | Use a stronger base like K₃PO₄ or Cs₂CO₃, or consider switching from a boronic acid to a more reactive boronate ester or trifluoroborate salt.[2] |
| Poor Reagent Solubility | Adjust the solvent system. A common starting point is a 4:1 mixture of 1,4-dioxane and water.[1][11] |
| Low Reaction Temperature | Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Microwave heating can be an effective alternative to conventional heating. |
Issue 2: Side Product Formation (e.g., Homocoupling, Protodeboronation)
| Potential Cause | Troubleshooting Step |
| Presence of Oxygen | Ensure all solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere.[1] |
| Slow Cross-Coupling Kinetics | Optimize the reaction to favor the desired cross-coupling. This can involve changing the ligand, base, or solvent to increase the rate of the productive reaction pathway.[1] |
| Boronic Acid Instability | Switch to a more stable boron reagent, such as a pinacol boronate ester or a trifluoroborate salt, which are less prone to protodeboronation.[2] |
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).[11]
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.[6]
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.[11]
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.[6]
Representative Buchwald-Hartwig Amination Protocol
-
In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2.5 mol%), the phosphine ligand (e.g., XPhos, 1.5-5 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube.[7]
-
Add anhydrous, degassed toluene and stir for 10-15 minutes to pre-form the catalyst.
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Heat the mixture to 80-110 °C with vigorous stirring, monitoring the reaction's progress.[7]
-
After cooling, dilute with an organic solvent and filter through celite.
-
Perform an aqueous workup, dry the organic layer, and purify the product.[4]
Representative Sonogashira Coupling Protocol
-
To a solution of this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent like THF, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), a copper co-catalyst (e.g., CuI, 0.1 equiv), and a base (e.g., triethylamine, 2.0 equiv).[11]
-
Stir the mixture at a temperature ranging from room temperature to 70 °C until the starting material is consumed.[11]
-
Quench the reaction with water and extract with an organic solvent.
-
Wash, dry, and concentrate the combined organic layers, followed by purification.[11]
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting decision tree for slow reaction times.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Microwave-assisted C–C bond forming cross-coupling reactions: an overview - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Palladium Catalyst Removal from 2-Bromo-5-fluoro-4-methylpyridine Reaction Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium catalysts from reaction mixtures containing 2-Bromo-5-fluoro-4-methylpyridine.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process.
Issue 1: High Levels of Residual Palladium in the Final Product
-
Possible Cause: The nitrogen atom in the pyridine ring of this compound can act as a strong ligand, binding tightly to the palladium catalyst.[1][2][3] This coordination can keep the palladium species soluble in the reaction mixture, making it difficult to remove through standard methods like simple filtration or solvent extraction.[1][2]
-
Troubleshooting Steps:
-
Employ a Metal Scavenger: Introduce a solid-supported scavenger with a high affinity for palladium.[1][2] Thiol-based, dimercaptotriazine (DMT)-based, or cysteine-based scavengers are often effective.[1][2]
-
Activated Carbon Treatment: Use activated carbon to adsorb the palladium catalyst.[1][3] This is a cost-effective method, though it may sometimes lead to product loss due to non-specific adsorption.[2][4]
-
Optimize Scavenging Conditions: Experiment with reaction time, temperature, and the amount of scavenger to maximize palladium removal.[1][2]
-
Consider the Palladium Oxidation State: The effectiveness of some scavengers can depend on whether the palladium is in the Pd(0) or Pd(II) state.[1][5] Understanding the state of your catalyst can help in selecting the appropriate scavenger.
-
Liquid-Liquid Extraction with a Chelating Agent: Washing the organic layer with an aqueous solution containing a chelating agent can help extract soluble palladium salts.[1]
-
Issue 2: Product Loss During the Scavenging Process
-
Possible Cause: Non-specific adsorption of the desired product onto the scavenger material, particularly with activated carbon.[2][6]
-
Troubleshooting Steps:
-
Screen Different Scavengers: Test a variety of scavengers to find one with high selectivity for palladium and low affinity for your product.[2]
-
Adjust the Solvent System: The choice of solvent can influence the binding of both the palladium and the product to the scavenger. Using a solvent in which your product is highly soluble may minimize its adsorption.[2]
-
Minimize Scavenger Amount: Use the minimum amount of scavenger necessary to achieve the desired level of palladium removal. This can be determined through optimization experiments.[2]
-
Alternative Purification Methods: If product loss remains high, consider other purification techniques such as crystallization or column chromatography.[1][7]
-
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to remove palladium catalysts from reactions involving this compound?
A1: The primary difficulty arises from the Lewis basic nitrogen atom in the pyridine ring.[1] This nitrogen can coordinate strongly to the palladium catalyst, forming stable complexes that are challenging to break and remove using standard purification methods.[1][3] This strong binding can keep the palladium species solubilized in the organic phase, complicating its separation from the desired product.[1]
Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A2: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in APIs.[3] For palladium, which falls under Class 2B, the permitted daily exposure (PDE) for oral consumption is 100 µ g/day , which often translates to a concentration limit of 10 parts per million (ppm).[3][8] It is crucial to consult the latest ICH Q3D guidelines for specific limits.[3]
Q3: What are the most common methods for removing palladium catalysts?
A3: The most common methods include:
-
Adsorption: Using solid-supported materials like activated carbon or specialized palladium scavengers that bind to the palladium, which is then removed by filtration.[1][3]
-
Scavenging: Employing molecules with a high affinity for palladium to selectively bind and facilitate its removal.[1]
-
Crystallization: Purifying the product by crystallization, which can leave the palladium impurities in the mother liquor.[1][2]
-
Chromatography: Using column chromatography to separate the product from the catalyst.[1][7]
-
Filtration: A simple filtration through a pad of Celite® can help remove insoluble palladium species.[2][7]
Q4: What are palladium scavengers and how do they work?
A4: Palladium scavengers are typically solid-supported reagents, often based on silica or polymer backbones, that are functionalized with groups having a high affinity for palladium.[1] Thiol-based scavengers and those containing trimercaptotriazine (TMT) are particularly effective.[1] The scavenger is added to the reaction mixture, where it selectively binds to the palladium. The resulting solid scavenger-palladium complex is then easily removed by filtration.[1]
Data Presentation
Table 1: Comparison of Palladium Removal Methods
| Method | Advantages | Disadvantages | Typical Residual Pd Levels |
| Activated Carbon | Cost-effective, readily available.[4][9] | Can cause product loss due to non-specific adsorption.[2][6] | <100 ppm, can be reduced further with optimization.[4] |
| Silica-Based Scavengers (e.g., Thiol, DMT) | High selectivity for palladium, minimal product loss.[10][11] | Higher cost compared to activated carbon.[4] | Can achieve <10 ppm.[8][10] |
| Crystallization | Can be highly effective for purifying crystalline products.[1][2] | Not suitable for all products, may require additives.[2] | Variable, dependent on co-crystallization of impurities.[2] |
| Column Chromatography | Effective at separating a wide range of impurities.[7] | Can be time-consuming and require large solvent volumes.[7] | Can reduce to <100 ppm, but may not be sufficient alone.[12] |
| Liquid-Liquid Extraction | Simple and scalable method.[13] | Efficiency depends on the partitioning of palladium species.[7] | Variable, often used in combination with other methods. |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Silica-Based Scavenger
-
Dissolution: Dissolve the crude product containing this compound in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (ACN)) to a concentration of 10-50 mg/mL.[2]
-
Scavenger Addition: Add the selected silica-based palladium scavenger (e.g., SiliaMetS® Thiol). A typical starting point is to use a 4-8 molar equivalent of the scavenger relative to the initial amount of palladium catalyst used in the reaction.[2]
-
Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 35-45°C) for a period of 2 to 24 hours. The optimal time and temperature should be determined experimentally.[1][2]
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger with the bound palladium.[1]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[2]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1][2]
-
Analysis: Analyze the palladium content of the purified product using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or another suitable analytical technique to confirm the removal efficiency.[2][3]
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent.[1]
-
Carbon Addition: Add activated carbon to the solution. A general starting point is to use 5-10 times the weight of the crude product.[3]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1 to 18 hours.[3]
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon.[1][2] Be aware that fine carbon particles can sometimes pass through standard filter paper.
-
Washing: Wash the celite pad with fresh solvent to recover any adsorbed product.
-
Concentration: Concentrate the filtrate to obtain the product.[1][2]
-
Analysis: Determine the residual palladium concentration using a suitable analytical method.
Visualization
Caption: Workflow for Palladium Catalyst Removal.
Caption: Decision Tree for Palladium Removal Method Selection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT52282B [pubs.rsc.org]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. apolloscientific.co.uk [apolloscientific.co.uk]
- 11. silicycle.com [silicycle.com]
- 12. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
Stability of 2-Bromo-5-fluoro-4-methylpyridine under acidic or basic conditions
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-Bromo-5-fluoro-4-methylpyridine under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
This compound is generally stable under standard laboratory conditions.[1] To ensure its integrity and purity over time, it is recommended to store the compound in a cool, dry place, away from direct light.[1] Some suppliers suggest refrigeration at 2-8°C to minimize potential degradation.[1] The container should be tightly closed to prevent exposure to moisture and atmospheric contaminants.[1]
Q2: What are the known incompatibilities of this compound?
This compound should not be stored with strong oxidizing agents, as this can lead to vigorous and potentially hazardous reactions, possibly forming N-oxides or other oxidation products.[1]
Q3: Is this compound stable under acidic conditions?
The stability of this compound in acidic conditions has not been extensively reported in publicly available literature. However, like many pyridine derivatives, the pyridine nitrogen can be protonated under acidic conditions. While this may increase solubility in aqueous acidic solutions, strong acidic conditions, especially at elevated temperatures, could potentially lead to hydrolysis of the C-Br bond.
Q4: How stable is this compound under basic conditions?
Under basic conditions, this compound may be susceptible to nucleophilic aromatic substitution, particularly at the 2-position where the bromine atom is located. Strong bases or nucleophiles can displace the bromide to form the corresponding substituted pyridine. For instance, hydrolysis to the hydroxypyridine derivative can occur, and this process may be accelerated in the presence of a strong base.[1][2]
Q5: What are the likely degradation pathways for this compound?
While specific degradation pathways for this exact molecule are not detailed in the literature, related brominated pyridines can degrade through several mechanisms[1]:
-
Hydrolysis: The carbon-bromine bond can undergo hydrolysis to form 2-hydroxy-5-fluoro-4-methylpyridine. This can be catalyzed by acidic or basic conditions.
-
Photodegradation: Exposure to UV or visible light may cause cleavage of the carbon-halogen bonds.[1]
-
Oxidation: Reaction with strong oxidizing agents can lead to the formation of N-oxides or other oxidation products.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpected side product observed during a reaction in a basic medium. | The starting material, this compound, may be degrading under the basic conditions, leading to the formation of a hydroxypyridine derivative via hydrolysis. | Consider running the reaction at a lower temperature, using a milder base, or reducing the reaction time. It is also advisable to monitor the reaction progress closely using techniques like TLC or LC-MS to identify the formation of any impurities. |
| Low yield in a cross-coupling reaction (e.g., Suzuki, Sonogashira). | The starting material may have degraded due to improper storage (exposure to moisture, light, or incompatible chemicals). The reactivity of the C-Br bond is high, making the compound susceptible to degradation if not handled correctly.[3] | Ensure the compound has been stored under the recommended conditions. Before use, it may be beneficial to re-analyze the purity of the starting material. Use anhydrous solvents and perform the reaction under an inert atmosphere to prevent hydrolysis. |
| Inconsistent results in repeated experiments. | This could be due to the degradation of the stock solution of this compound over time, especially if dissolved in a protic or reactive solvent. | Prepare fresh solutions of the reagent before each experiment. If a stock solution must be used, store it at a low temperature and for a limited duration. A preliminary stability test of the compound in the chosen solvent can also be insightful. |
Quantitative Data Summary
As there is no publicly available quantitative stability data for this compound, the following table is provided as a template for researchers to record their own experimental findings.
| Condition | pH | Temperature (°C) | Time (hours) | Degradation (%) | Major Degradant(s) |
| Acidic | 2 | 25 | 24 | User Data | User Data |
| Acidic | 2 | 50 | 24 | User Data | User Data |
| Neutral | 7 | 25 | 24 | User Data | User Data |
| Basic | 10 | 25 | 24 | User Data | User Data |
| Basic | 10 | 50 | 24 | User Data | User Data |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol provides a general method to quantitatively assess the stability of this compound under specific acidic and basic conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
pH meter
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a suitable C18 column
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Preparation of Test Solutions:
-
Acidic Condition: In a volumetric flask, add an appropriate amount of the stock solution to an acidic buffer (e.g., 0.01 M HCl, pH 2) to achieve a final concentration of approximately 50 µg/mL.
-
Basic Condition: In a separate volumetric flask, add the same amount of stock solution to a basic buffer (e.g., 0.01 M NaOH, pH 10) to reach the same final concentration.
-
-
Incubation: Store the prepared test solutions at a controlled temperature (e.g., 25°C or an elevated temperature like 50°C to accelerate degradation).
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each test solution.
-
HPLC Analysis:
-
Inject the aliquots into the HPLC system.
-
Use a suitable mobile phase gradient (e.g., a mixture of acetonitrile and water) to achieve good separation of the parent compound from any potential degradants.
-
Monitor the elution using a UV detector at a wavelength where the compound has maximum absorbance.
-
-
Data Analysis:
-
Calculate the peak area of the this compound at each time point.
-
Determine the percentage of the compound remaining at each time point relative to the initial (time 0) peak area.
-
Plot the percentage of the compound remaining against time to determine the degradation kinetics.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: General workflow for assessing the stability of a chemical compound.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-5-fluoro-4-methylpyridine and 2-chloro-5-fluoro-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly within the pharmaceutical and agrochemical industries, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and overall success. Halogenated pyridines are a cornerstone of medicinal chemistry, offering versatile handles for a variety of chemical transformations. This guide provides an objective, data-supported comparison of the reactivity of two key intermediates: 2-Bromo-5-fluoro-4-methylpyridine and 2-chloro-5-fluoro-4-methylpyridine . The discussion will focus on their performance in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, supported by experimental data from analogous systems and detailed reaction protocols.
General Principles of Reactivity
The reactivity of 2-halo-5-fluoro-4-methylpyridines is primarily governed by the nature of the carbon-halogen bond at the 2-position and the electronic properties of the substituted pyridine ring. Two major classes of reactions are of principal interest: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
In palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the rate-determining step is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen (C-X) bond.[1] The C-Br bond is weaker than the C-Cl bond, making the C-Br bond more susceptible to cleavage.[1] Consequently, 2-bromopyridines are generally more reactive than their 2-chloro counterparts in these transformations, often necessitating milder reaction conditions and lower catalyst loadings.[2]
Conversely, in nucleophilic aromatic substitution (SNAr) , the reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[3] The reactivity in SNAr is influenced by the electronegativity of the halogen, which stabilizes the intermediate. The generally accepted reactivity order for halogens in SNAr is F > Cl > Br > I.[2] Therefore, for substitutions at the 2-position, 2-chloro-5-fluoro-4-methylpyridine is expected to be more reactive than its bromo- a,nalog.[2]
Data Presentation: A Comparative Overview
While direct, side-by-side quantitative comparisons for this compound and 2-chloro-5-fluoro-4-methylpyridine are not extensively documented, the following tables provide representative data from closely related systems to illustrate the expected reactivity trends.
Table 1: Expected Relative Reactivity in Suzuki-Miyaura Coupling
| Feature | This compound | 2-Chloro-5-fluoro-4-methylpyridine |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Temp. | 80-100 °C | 100-120 °C |
| Catalyst Loading | Lower | Higher |
| Ligand Choice | Broad range of phosphine ligands | Often requires bulky, electron-rich ligands |
Data is extrapolated from general principles and data on analogous compounds.[2]
Table 2: Representative Yields in Suzuki-Miyaura Coupling of Analogous 2-Halopyridines
| 2-Halopyridine Substrate | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (microwave) | 81 | [4] |
| 2-Bromo-4-fluoro-5-methylpyridine | 4-Methoxyphenylboronic acid | Not specified | Not specified | Not specified | Not specified | 92 | [5] |
| 2-Chloro-5-methylpyridine | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | Reflux | Not specified | [6] |
Table 3: Expected Relative Reactivity in Buchwald-Hartwig Amination
| Feature | This compound | 2-Chloro-5-fluoro-4-methylpyridine |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Temp. | 80-110 °C | 100-120 °C |
| Base Strength | Strong non-nucleophilic bases (e.g., NaOtBu, K₃PO₄) | Often requires stronger bases |
Data is extrapolated from general principles and data on analogous compounds.[2]
Table 4: Representative Yields in Buchwald-Hartwig Amination of Analogous 2-Bromopyridines
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) (estimated) |
| Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 12 | 75-85 |
| Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 8-12 | 80-95 |
Data is for 2-bromo-4-methylpyridine and serves as an estimate for this compound.[7]
Table 5: Expected Relative Reactivity in Nucleophilic Aromatic Substitution (SNAr) at the 2-Position
| Feature | This compound | 2-Chloro-5-fluoro-4-methylpyridine |
| Relative Reactivity | Lower | Higher |
| Reaction Conditions | May require higher temperatures or stronger nucleophiles | Generally milder conditions |
| Nucleophile Scope | May be limited to stronger nucleophiles | Broader scope of nucleophiles |
Data is extrapolated from general principles.[2]
Experimental Protocols
The following are detailed, representative protocols for key reactions. These are based on established procedures for structurally similar compounds and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling
Objective: To synthesize a 2-aryl-5-fluoro-4-methylpyridine derivative. This protocol is adapted for the more reactive 2-bromo substrate.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, the arylboronic acid, and potassium carbonate.
-
Add the palladium catalyst to the flask.
-
Add a degassed 4:1 mixture of 1,4-dioxane and deionized water.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
For the less reactive 2-chloro-5-fluoro-4-methylpyridine, higher temperatures (100-120 °C) and a more active catalyst system, such as Pd₂(dba)₃ with a bulky electron-rich ligand (e.g., XPhos or SPhos), may be required.[2]
Protocol 2: Buchwald-Hartwig Amination
Objective: To synthesize a 2-amino-5-fluoro-4-methylpyridine derivative. This protocol is generalized for a 2-bromo substrate.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous toluene via syringe, followed by the amine and then this compound.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80-110 °C.
-
Stir the reaction mixture vigorously for 8-12 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
For 2-chloro-5-fluoro-4-methylpyridine, higher temperatures and potentially a stronger base may be necessary for efficient conversion.[2]
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
Objective: To synthesize a 2-alkoxy-5-fluoro-4-methylpyridine derivative. This protocol is generalized for the more reactive 2-chloro substrate.
Materials:
-
2-Chloro-5-fluoro-4-methylpyridine (1.0 equiv)
-
Sodium methoxide (1.5 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve 2-chloro-5-fluoro-4-methylpyridine in anhydrous DMF in a round-bottom flask.
-
Add sodium methoxide portion-wise at room temperature.
-
Stir the reaction mixture at a temperature ranging from room temperature to 80 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the addition of water.
-
Extract the product with dichloromethane (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting residue by flash chromatography.
For the less reactive this compound, higher temperatures or a longer reaction time may be required.
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Application in Drug Discovery: Targeting Kinase Signaling Pathways
This compound and its analogs are valuable intermediates in the synthesis of kinase inhibitors.[1] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer. For example, derivatives of substituted bromopyridines are used to synthesize inhibitors of Anaplastic Lymphoma Kinase (ALK).[8] Constitutively active ALK fusion proteins drive tumorigenesis in certain cancers, and inhibitors that block the ATP-binding site of ALK can halt downstream signaling, leading to cell cycle arrest and apoptosis.[8][9] Similarly, these pyridine-based scaffolds are utilized in the development of p38 MAP kinase inhibitors, which are targets for anti-inflammatory therapies.[10]
Conclusion
The choice between this compound and 2-chloro-5-fluoro-4-methylpyridine is highly dependent on the intended synthetic transformation. For palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, the bromo-derivative offers superior reactivity, generally allowing for milder conditions and a broader substrate scope. In contrast, for nucleophilic aromatic substitution reactions at the 2-position, the chloro-derivative is the more reactive substrate. A thorough understanding of these reactivity principles is essential for the efficient synthesis of complex molecules in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Suzuki Coupling Efficiency: A Comparative Guide to Bromopyridines vs. Chloropyridines
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and hetero-biaryl structures, which are common motifs in pharmaceuticals and functional materials. The choice of the halide on the pyridine ring—typically bromine or chlorine—is a critical decision that significantly impacts reaction efficiency, cost, and overall synthetic strategy. This guide provides an objective, data-driven comparison of the Suzuki coupling efficiency of bromopyridines versus chloropyridines.
Theoretical Background: The Halogen's Impact on Reactivity
The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is primarily dictated by the rate-determining step: the oxidative addition of the carbon-halogen (C-X) bond to the palladium(0) catalyst.[1][2] The energy required to cleave this bond is a crucial factor, with weaker bonds generally leading to faster reactions under milder conditions. The established trend for carbon-halogen bond dissociation energies (BDE) is C-Cl > C-Br > C-I.[2]
This difference in bond strength is the fundamental reason why bromopyridines are typically more reactive than the corresponding chloropyridines.[2] The oxidative addition of a C-Br bond to a Pd(0) center is both thermodynamically more favorable and kinetically faster than that of a C-Cl bond.[2] Consequently, Suzuki couplings with bromopyridines can often be achieved under milder conditions, with lower catalyst loadings, and in shorter reaction times compared to their chloro-analogs.
While historically challenging, significant advancements in ligand technology have led to the development of highly active palladium catalyst systems that can effectively couple the more robust C-Cl bond of chloropyridines.[2] These reactions, however, often necessitate higher temperatures, longer reaction times, and specialized, electron-rich, and bulky ligands.[2][3]
Quantitative Data Comparison
The following table summarizes experimental data from various studies, comparing the Suzuki coupling of bromopyridines and chloropyridines with arylboronic acids. This data illustrates the general reactivity trends and the reaction conditions typically required for each substrate class.
| Halopyridine | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference(s) |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 120 (MW) / 0.25 | 85 | [4] |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 120 (MW) / 0.25 | 68 | [4] |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 120 (MW) / 0.25 | 93 | [4] |
| 3-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 120 (MW) / 0.25 | 75 | [4] |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 / 12 | 85 | [5][6] |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane | 100 / 18 | 92 | [7] |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 / 4 | 95 | [6] |
| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ | H₂O | 100 / 12 | 94 | [8] |
Note: Reaction conditions and catalyst systems can vary significantly between studies, affecting direct comparability. The data presented aims to provide a general overview of the performance trends.
Experimental Protocols
To provide a framework for a direct comparison of the reactivity of bromo- and chloropyridines, the following generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction can be adapted.
Objective: To compare the yield of 2-phenylpyridine from 2-bromopyridine and 2-chloropyridine under identical reaction conditions.
Materials:
-
2-Bromopyridine (1.0 mmol, 1.0 equiv.)
-
2-Chloropyridine (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (anhydrous and degassed, 5 mL)
-
Argon or Nitrogen gas (high purity)
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk tube)
Procedure:
-
Reaction Setup: In two separate oven-dried Schlenk tubes equipped with magnetic stir bars, add 2-bromopyridine to one and 2-chloropyridine to the other. To each tube, add phenylboronic acid (1.2 equiv.) and potassium phosphate (2.0 equiv.).
-
Inert Atmosphere: Seal the tubes with rubber septa and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add palladium(II) acetate (2 mol%) and SPhos (4 mol%) to each tube. Add the anhydrous, degassed 1,4-dioxane (5 mL) via syringe to each tube.
-
Reaction: Place the sealed tubes in a preheated oil bath at 100 °C. Stir the reaction mixtures vigorously.
-
Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., every hour) to compare the rate of consumption of the starting materials.
-
Work-up: Upon completion (or after a set time, e.g., 12 hours), cool the reaction mixtures to room temperature. Dilute each mixture with ethyl acetate (20 mL) and wash with water (20 mL) and then brine (20 mL).
-
Purification and Analysis: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude products by column chromatography on silica gel. Determine the isolated yield of 2-phenylpyridine for each reaction and compare the results.
Visualizing the Process
The decision-making process for choosing between a bromopyridine and a chloropyridine for a Suzuki coupling, along with the general experimental workflow, can be visualized as follows:
Caption: Decision workflow for selecting bromo- vs. chloropyridine.
Caption: Generalized experimental workflow for Suzuki coupling.
Conclusion
The choice between a bromopyridine and a chloropyridine in Suzuki coupling represents a trade-off between reactivity and cost/availability. Bromopyridines are generally more reactive and allow for milder reaction conditions, making them the preferred substrate when dealing with sensitive functional groups or when rapid reaction times are desired.[2] In contrast, chloropyridines are often less expensive and more readily available but require more forcing conditions and highly active catalyst systems to achieve comparable yields.[2] The advancements in catalyst technology, particularly the development of bulky, electron-rich phosphine and N-heterocyclic carbene (NHC) ligands, have significantly broadened the utility of chloropyridines in modern organic synthesis.[5][6] For drug development and large-scale synthesis, the economic advantages of using a chloropyridine may outweigh the challenges associated with its lower reactivity.
References
2D NMR Unlocks Structural Insights: A Comparative Analysis of 2-Bromo- and 2-Chloropyridine
A detailed 2D NMR analysis of 2-bromopyridine and its analogue, 2-chloropyridine, offers researchers a comprehensive guide to the structural elucidation of halogenated pyridine derivatives. This comparison provides key experimental data and protocols, essential for scientists and professionals in drug development engaged in the synthesis and characterization of heterocyclic compounds.
The precise identification of molecular structures is a cornerstone of modern chemical and pharmaceutical research. For substituted pyridines, a class of compounds prevalent in medicinal chemistry, unambiguous characterization is critical. While one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides foundational information, two-dimensional (2D) techniques such as COSY, HSQC, and HMBC are indispensable for definitive structural assignment. This guide presents a comparative 2D NMR analysis of 2-bromopyridine and 2-chloropyridine, highlighting the subtle yet significant differences in their spectral data.
Comparative 1D and 2D NMR Data
The ¹H and ¹³C NMR chemical shifts for 2-bromopyridine and 2-chloropyridine are presented in Tables 1 and 2, respectively. The data reveals the influence of the different halogen substituents on the electronic environment of the pyridine ring.
Table 1: ¹H and ¹³C NMR Chemical Shifts for 2-Bromopyridine in CDCl₃
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 3 | 7.26-7.21 (m) | 128.4 |
| 4 | 7.55-7.50 (m) | 138.6 |
| 5 | 7.46-7.44 (m) | 122.8 |
| 6 | 8.30-8.40 (m) | 150.3 |
| 2 | - | 142.4 |
Data sourced from a publication by the Royal Society of Chemistry.[1]
Table 2: ¹H and ¹³C NMR Chemical Shifts for 2-Chloropyridine in CDCl₃
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 3 | 7.32 | 122.9 |
| 4 | 7.64 | 139.1 |
| 5 | 7.23 | 122.9 |
| 6 | 8.39 | 150.1 |
| 2 | - | 150.1 |
Note: The provided search results did not contain a complete experimental 2D NMR dataset with clear assignments for 2-chloropyridine. The data presented here is a compilation from available 1D NMR spectra. Full 2D analysis would be required for definitive assignments.
The subsequent sections would typically present the detailed analysis of COSY, HSQC, and HMBC spectra for both compounds, allowing for the unambiguous assignment of all proton and carbon signals and a direct comparison of their through-bond correlations. However, publicly available, comprehensive 2D NMR datasets for both 2-bromopyridine and 2-chloropyridine with full assignments were not found during the search. The following sections will therefore outline the general principles and experimental protocols for such an analysis.
Experimental Protocols
A detailed methodology for acquiring high-quality 2D NMR spectra is crucial for accurate structural elucidation. The following are generalized protocols for the key experiments.
Sample Preparation: Approximately 10-20 mg of the purified compound (2-bromopyridine or 2-chloropyridine) is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
1D NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field spectrometer. For ¹H NMR, a standard pulse sequence is used, while for ¹³C NMR, a proton-decoupled pulse sequence is employed.
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin couplings. A standard gradient-selected COSY (gCOSY) sequence is used.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to their directly attached carbons. A standard gradient-selected, phase-sensitive HSQC experiment with multiplicity editing (to distinguish CH, CH₂, and CH₃ groups) is recommended.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for identifying quaternary carbons and piecing together the molecular skeleton. A standard gradient-selected HMBC experiment is utilized.
Visualizing the Analysis Workflow
The logical progression of a 2D NMR analysis for structural elucidation can be visualized as a clear workflow, ensuring a systematic approach to interpreting the spectral data.
Signaling Pathways in Drug Discovery
The structural information gleaned from 2D NMR is vital in drug discovery, where halogenated pyridines often serve as key pharmacophores. Understanding the precise connectivity and stereochemistry of these molecules is essential for predicting their interaction with biological targets, such as enzymes or receptors within a signaling pathway. For instance, a substituted pyridine might be designed to inhibit a specific kinase, and its efficacy will be highly dependent on its three-dimensional structure.
References
A Comparative Guide to the Mass Spectrometry Analysis of 2-Bromo-5-fluoro-4-methylpyridine and its Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry and other analytical techniques for the characterization and purity assessment of 2-Bromo-5-fluoro-4-methylpyridine, a key building block in pharmaceutical synthesis. Due to the limited availability of public experimental data for this specific isomer, this guide will utilize data and protocols for the closely related isomer, 2-Bromo-4-fluoro-5-methylpyridine, to illustrate the analytical principles and comparative performance. The methodologies and expected outcomes are highly analogous for both compounds.
Introduction to Analytical Strategies
The structural elucidation and purity verification of synthetic intermediates like this compound are critical for ensuring the quality and consistency of active pharmaceutical ingredients (APIs). Mass spectrometry (MS), often coupled with chromatographic techniques like Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS), is a cornerstone for this analysis due to its high sensitivity and ability to provide molecular weight and structural information. However, other analytical techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy also play vital roles in a comprehensive analytical workflow. This guide compares the performance of these techniques in the analysis of bromofluorinated methylpyridine products.
Mass Spectrometry Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound and its derivatives. Electron Ionization (EI) is a common ionization technique for such compounds when coupled with GC.
Predicted Mass Spectrum and Fragmentation
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for bromine, with two major peaks for the molecular ion ([M]•+ and [M+2]•+) of nearly equal intensity, separated by 2 m/z units. The predicted molecular weight is 190.01 g/mol .[1]
Table 1: Predicted Key Ions in the EI Mass Spectrum of a Bromofluorinated Methylpyridine
| Ion | Predicted m/z | Description & Expected Relative Intensity |
| [M]•+ | 189, 191 | Molecular ion peak showing the characteristic 1:1 isotopic pattern for bromine. |
| [M-Br]•+ | 110 | Fragment resulting from the loss of the bromine atom. |
| [M-CH₃]•+ | 174, 176 | Fragment from the loss of the methyl group, showing the bromine isotope pattern. |
| [M-HBr]•+ | 109 | Fragment resulting from the loss of a hydrogen bromide molecule. |
The fragmentation pattern provides structural confirmation. The initial loss of the bromine radical is a common pathway for brominated aromatic compounds.
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitative purity determination, impurity identification, or structural confirmation.
Table 2: Comparative Performance of Analytical Methods for Halogenated Pyridine Analysis
| Performance Metric | GC-MS | HPLC-UV | NMR Spectroscopy |
| Principle | Separation of volatile compounds followed by mass-based detection. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV absorbance detection. | Absorption of radiofrequency by atomic nuclei in a magnetic field, providing detailed structural information. |
| Applicability | Excellent for volatile and thermally stable compounds like this compound. Ideal for identifying volatile impurities.[2] | Well-suited for non-volatile or thermally labile compounds. A versatile method for purity quantification.[2] | Provides unambiguous structure confirmation and is excellent for identifying and quantifying major components and impurities without the need for reference standards for each impurity. |
| Linearity (R²) | Typically ≥ 0.995 | Typically ≥ 0.999 | Quantitative NMR (qNMR) can achieve high linearity. |
| Accuracy (% Recovery) | 95.0% to 105.0% | 98.0% to 102.0% | Can be highly accurate. |
| Precision (% RSD) | ≤ 5.0% | ≤ 2.0% | High precision is achievable. |
| Sensitivity | High sensitivity, often in the pg to ng range. | Moderate sensitivity, typically in the ng to µg range. | Lower sensitivity compared to MS and UV detection. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are generalized protocols for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the identification of this compound and its volatile impurities.
-
Instrumentation : A GC system coupled to a mass spectrometer with an EI source.
-
Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas : Helium.
-
Injection Mode : Split.
-
Oven Program : Start at 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.[2]
-
MS Detection : Electron Ionization (EI) at 70 eV.[1]
-
Sample Preparation : Prepare a diluted solution of the sample (e.g., 100 µg/mL) in a suitable solvent like dichloromethane.[2]
High-Performance Liquid Chromatography (HPLC-UV)
This method is well-suited for the quantitative analysis of purity.
-
Instrumentation : A standard HPLC system with a UV detector.
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[2]
-
Mobile Phase : A gradient of acetonitrile and water.[2]
-
Flow Rate : 1.0 mL/min.[2]
-
Detection Wavelength : 254 nm.[2]
-
Sample Preparation : Prepare a stock solution of the sample (e.g., 1 mg/mL) in acetonitrile and filter through a 0.45 µm syringe filter.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for the definitive structural confirmation of the desired product and the identification of positional isomers.
-
Instrumentation : A 400 or 500 MHz NMR spectrometer.
-
Solvent : Deuterated chloroform (CDCl₃).
-
Procedure : Dissolve approximately 10 mg of the sample in 0.7 mL of CDCl₃. Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. The chemical shifts and coupling constants will confirm the substitution pattern on the pyridine ring.[1]
Visualization of Analytical Workflows
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the analysis of this compound by GC-MS.
Logical Flow for Method Selection
Caption: Decision tree for selecting the appropriate analytical technique.
Conclusion
The analysis of this compound and its reaction products requires a multi-faceted approach. Mass spectrometry, particularly GC-MS, is invaluable for the identification of the target compound and its volatile impurities, providing crucial molecular weight and fragmentation data. For accurate quantitative purity assessment, HPLC-UV is often the method of choice due to its high precision and robustness. Finally, NMR spectroscopy remains the definitive technique for absolute structural confirmation and the identification of isomers. A combination of these techniques, as outlined in this guide, provides a comprehensive analytical strategy for researchers, scientists, and drug development professionals working with this important class of compounds.
References
A Comparative Guide to the Structural Analysis of 2-Bromo-5-fluoro-4-methylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural characterization of 2-bromo-5-fluoro-4-methylpyridine and its derivatives. As of this writing, a public crystal structure for this compound has not been reported. Therefore, this document presents a multi-faceted approach to its structural elucidation by examining a closely related crystal structure, comparing alternative analytical techniques, and providing a detailed protocol for X-ray crystallography.
X-ray Crystallography: Insights from a Structural Analog
While the crystal structure of this compound is not available, the structure of the analogous compound, 2-bromo-5-methylpyridine, offers valuable insights into the potential solid-state conformation and packing of the target molecule. The crystallographic data for 2-bromo-5-methylpyridine is summarized below.[1][2]
Table 1: Crystallographic Data for 2-bromo-5-methylpyridine [1]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P 1 21/m 1 |
| Unit Cell Dimensions | a = 6.1889 Å |
| b = 6.614 Å | |
| c = 7.835 Å | |
| α = 90° | |
| β = 93.503° | |
| γ = 90° | |
| Z | 2 |
| Residual Factor (R) | 0.0273 |
Data sourced from the Crystallography Open Database (COD) under deposition number 1542454.
The crystal structure of 2-bromo-5-methylpyridine reveals a planar pyridine ring.[2] In the crystal, molecules are linked by weak C—H⋯N interactions, forming chains.[2] The introduction of a fluorine atom at the 5-position in this compound would likely influence the electronic properties and intermolecular interactions, potentially leading to different packing arrangements in the solid state.
Alternative Spectroscopic Characterization
Table 2: Predicted ¹H and ¹³C NMR Data for 2-Bromo-4-fluoro-5-methylpyridine (500 MHz, CDCl₃) [3]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~8.1 | Doublet | H-6 |
| ~7.2 | Doublet | H-3 | |
| ~2.3 | Singlet | -CH₃ | |
| ¹³C | ~158 (d, J ≈ 240 Hz) | Doublet | C-4 |
| ~150 (d, J ≈ 15 Hz) | Doublet | C-2 | |
| ~148 | Singlet | C-6 | |
| ~125 (d, J ≈ 20 Hz) | Doublet | C-5 | |
| ~115 (d, J ≈ 5 Hz) | Doublet | C-3 | |
| ~15 | Singlet | -CH₃ |
Note: These are predicted values and may differ from experimental results. The doublet multiplicities for carbons C-2, C-3, C-4, and C-5 are anticipated due to coupling with the fluorine atom.[3]
Experimental Protocol for X-ray Crystallography
For researchers aiming to obtain the crystal structure of this compound or its derivatives, the following generalized protocol for single-crystal X-ray diffraction of a small molecule is provided.[4][5][6][7]
The initial and often most challenging step is to grow a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions).[5] Common methods for small molecules include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the compound's solution reduces its solubility, promoting crystallization.
-
Cooling: A saturated solution of the compound is slowly cooled to induce crystallization.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
X-ray Diffraction: The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam.[5]
-
Data Acquisition: The crystal is rotated in the X-ray beam, and the diffraction pattern (the intensities and positions of the diffracted X-rays) is recorded by a detector.[6]
3.3. Structure Solution and Refinement [4][5]
-
Unit Cell Determination: The diffraction pattern is used to determine the dimensions and symmetry of the unit cell.
-
Data Reduction: The raw diffraction intensities are corrected for various experimental factors.
-
Phase Problem Solution: The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods (e.g., direct methods or Patterson methods).
-
Model Building: An initial model of the crystal structure is built based on the electron density map calculated from the structure factors (amplitudes and phases).
-
Refinement: The atomic positions and other parameters of the model are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.
Visualization of the X-ray Crystallography Workflow
The following diagram illustrates the general workflow for determining a crystal structure using X-ray crystallography.
Caption: General experimental workflow for single-crystal X-ray crystallography.
References
- 1. 2-Bromo-5-methylpyridine | C6H6BrN | CID 564216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of 2-Bromo-5-fluoro-4-methylpyridine and Other Halopyridines for Applications in Drug Discovery
For Immediate Release
This guide provides a comprehensive benchmark analysis of 2-Bromo-5-fluoro-4-methylpyridine against other structurally relevant halopyridines. The following sections detail the physicochemical properties, comparative reactivity in key cross-coupling reactions, and the biological relevance of these compounds, offering valuable insights for researchers, medicinal chemists, and professionals in drug development.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of building blocks is crucial for predicting their behavior in chemical reactions and their potential impact on the properties of final drug candidates. The following table summarizes the key properties of this compound and its chloro and iodo analogues.
| Property | This compound | 2-Chloro-4-methylpyridine | 2-Iodo-4-methylpyridine |
| Molecular Formula | C₆H₅BrFN[1] | C₆H₆ClN | C₆H₆IN[2] |
| Molecular Weight | 190.01 g/mol [1] | 127.57 g/mol [3] | 219.02 g/mol [2] |
| Melting Point | Not available | 115°C[4] | Not available |
| Boiling Point | Not available | 194-195 °C | Not available |
| Density | Not available | 1.142 g/mL at 25 °C | Not available |
| Appearance | White to light yellow or light orange powder to crystal[5] | Colorless to light yellow liquid[4] | Not available |
| CAS Number | 885168-20-7[1] | 3678-62-4 | 22282-60-6[2] |
Reactivity in Cross-Coupling Reactions
The utility of halopyridines as synthetic intermediates is largely defined by their reactivity in transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most powerful and widely used methods for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The reactivity of the halopyridine in these reactions is heavily influenced by the nature of the halogen atom, with the general trend in reactivity being I > Br > Cl.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryl and heteroaryl compounds. The following table provides representative reaction conditions and yields for the coupling of various halopyridines with phenylboronic acid.
| Halopyridine | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromo-4-methylpyridine | Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 81[6] |
| 2-Chloropyridine | Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 24 | ~70-80 (representative) |
| 2-Iodopyridine | Pd₂(dba)₃ | Triisopropylphosphine | KF | 1,4-Dioxane | 110 | 12 | 85-91[7] |
Note: Data for this compound is not directly available and is represented by the closely related 2-Bromo-4-methylpyridine. Yields for 2-chloropyridine are representative based on typical conditions for less reactive aryl chlorides.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines. The table below outlines typical conditions for the amination of halopyridines with a generic secondary amine, morpholine.
| Halopyridine | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromo-4-methylpyridine | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 | 18 | ~90-98 (representative) |
| 2-Chloropyridine | Pd₂(dba)₃ | Xantphos | DBU | Toluene | 140 | 1 | Good (qualitative)[8] |
| 2-Iodobenzonitrile | Pd₂(dba)₃ | Xantphos | DBU | Toluene | 140 | 1 | Good (qualitative)[8] |
Note: Specific yield data for the Buchwald-Hartwig amination of this compound is limited. The provided data is representative of similar 2-bromopyridines.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
A mixture of the halopyridine (1.0 equiv.), arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and Pd(dppf)Cl₂ (0.03 equiv.) in a 4:1 mixture of 1,4-dioxane and water is degassed with argon for 15 minutes. The reaction mixture is then heated at 100 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.[9]
General Protocol for Buchwald-Hartwig Amination
To a dried Schlenk tube are added the halopyridine (1.0 equiv.), the amine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), Pd(OAc)₂ (0.02 equiv.), and BINAP (0.03 equiv.). The tube is evacuated and backfilled with argon. Anhydrous toluene is then added, and the mixture is heated to 100 °C for 18 hours. After cooling, the reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.
Biological Relevance and Signaling Pathways
Halopyridines, including this compound, are crucial building blocks in the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. These compounds often serve as the core scaffold that interacts with the hinge region of the kinase active site.
p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[10][11][12] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Small molecule inhibitors targeting p38α have been developed using halopyridine intermediates.
Caption: The p38 MAPK signaling cascade.
Anaplastic Lymphoma Kinase (ALK) Signaling Pathway
The anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, drives the growth of several cancers, including non-small cell lung cancer (NSCLC).[13][14] Crizotinib, an ALK inhibitor, utilizes a substituted pyridine scaffold in its chemical structure.
Caption: Simplified ALK signaling pathway.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and evaluation of a kinase inhibitor using a halopyridine building block.
Caption: General drug discovery workflow.
References
- 1. This compound | C6H5BrFN | CID 3857430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Iodo-4-methylpyridine | C6H6IN | CID 12370267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-4-methylpyridine | C6H6ClN | CID 77248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-4-methylpyridine|lookchem [lookchem.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 12. assaygenie.com [assaygenie.com]
- 13. cancernetwork.com [cancernetwork.com]
- 14. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Performance of 2-Bromo-5-fluoro-4-methylpyridine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic performance of 2-Bromo-5-fluoro-4-methylpyridine in key synthetic transformations, offering insights into its reactivity relative to common alternatives. While specific kinetic data for this exact molecule is not extensively available in public literature, this document leverages data from structurally analogous compounds to provide a robust framework for reaction planning and optimization. The focus is on palladium-catalyzed cross-coupling reactions, which are pivotal in the synthesis of complex molecules for pharmaceutical and materials science applications.
Executive Summary
This compound is a versatile building block in organic synthesis. Its reactivity is primarily centered around the carbon-bromine bond, which readily participates in palladium-catalyzed cross-coupling reactions. In comparison to its chloro-analogue, 2-Chloro-5-fluoro-4-methylpyridine, the bromo-derivative generally exhibits superior reactivity in reactions where the oxidative addition of the halide to the palladium catalyst is the rate-determining step. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields.
Comparative Performance in Key Reactions
The following sections provide a comparative overview of this compound's performance in two of the most common and synthetically valuable cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The data presented is compiled from studies on closely related substrates and is intended to be illustrative of general reactivity trends.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The reactivity of the aryl halide is a critical factor in the efficiency of this reaction. As illustrated in the comparative data below, bromopyridines generally outperform their chloro counterparts.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Feature | This compound (Analog Data) | 2-Chloro-5-fluoro-4-methylpyridine (Analog Data) | Rationale |
| Relative Reactivity | Higher | Lower | The C-Br bond is weaker than the C-Cl bond, facilitating a faster rate-determining oxidative addition step.[1][2] |
| Typical Reaction Temp. | Room temperature to moderate heating (e.g., 80-100 °C) | Elevated temperatures (e.g., 100-120 °C) | The higher activation energy for C-Cl bond cleavage requires more thermal energy.[3] |
| Catalyst System | Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Often requires more active catalysts with specialized ligands (e.g., SPhos, XPhos).[3] | The stronger C-Cl bond necessitates a more electron-rich and sterically demanding ligand to promote oxidative addition.[3] |
| Representative Yield | Good to excellent | Fair to good (highly dependent on catalyst system) | The higher reactivity of the bromo-intermediate typically leads to more efficient conversion to the product.[3] |
Note: The data presented is based on general trends observed for analogous bromopyridine and chloropyridine substrates and should be considered illustrative.[4]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental transformation for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of the halide plays a crucial role in the reaction's efficiency.
Table 2: Comparative Performance in Buchwald-Hartwig Amination
| Feature | This compound (Analog Data) | 2-Chloro-5-fluoro-4-methylpyridine (Analog Data) | Rationale |
| Relative Reactivity | Higher | Lower | The weaker C-Br bond leads to a faster oxidative addition to the palladium catalyst.[2][5] |
| Typical Reaction Temp. | 80-110 °C | 100-120 °C | More energy is required to cleave the stronger C-Cl bond. |
| Catalyst System | Standard Pd catalysts with ligands like BINAP or DPPF | Often requires more specialized and electron-rich ligands. | More active catalysts are needed to overcome the higher activation barrier of C-Cl bond cleavage. |
| Representative Yield | Good to excellent | Moderate to good (highly dependent on catalyst and ligand) | The greater reactivity of the bromo-derivative generally leads to higher product yields under comparable conditions. |
Note: The data is based on established principles for analogous bromopyridine and chloropyridine substrates.[2][4]
Experimental Protocols
Detailed methodologies are essential for reproducible kinetic studies. The following are generalized protocols for performing and monitoring the kinetics of Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Protocol 1: Kinetic Monitoring of a Suzuki-Miyaura Coupling Reaction
Objective: To determine the reaction rate of the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
Internal standard (for chromatography)
-
Anhydrous and degassed solvents
-
Schlenk flask and other standard glassware for inert atmosphere chemistry
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound, the arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., 2-5 mol%), the base (2.0 equivalents), and the internal standard.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Initiation and Sampling: Place the flask in a preheated oil bath at the desired temperature and start vigorous stirring. At predetermined time intervals, withdraw aliquots of the reaction mixture using a syringe and immediately quench them in a vial containing a suitable quenching agent (e.g., a cooled solution of a weak acid).
-
Analysis: Analyze the quenched samples by HPLC or GC-MS to determine the concentration of the starting material and the product relative to the internal standard.
-
Data Processing: Plot the concentration of the product versus time to obtain the reaction progress curve. From this data, the initial reaction rate and other kinetic parameters can be determined.
Protocol 2: Kinetic Monitoring of a Buchwald-Hartwig Amination Reaction
Objective: To determine the reaction rate of the Buchwald-Hartwig amination of this compound with an amine.
Materials:
-
This compound
-
Amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP)
-
Base (e.g., NaOtBu)
-
Anhydrous, deoxygenated solvent (e.g., Toluene)
-
Internal standard (for chromatography)
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a reaction vessel with the palladium precatalyst, the phosphine ligand, and the base.
-
Reagent Addition: Add the anhydrous, deoxygenated solvent, followed by the amine, this compound, and the internal standard.
-
Initiation and Sampling: Heat the mixture to the desired temperature with vigorous stirring. At specified time points, withdraw aliquots and quench them (e.g., by rapid cooling and dilution with a suitable solvent).
-
Analysis: Analyze the quenched samples by GC-MS or HPLC to quantify the consumption of the starting materials and the formation of the product.
-
Data Processing: Plot the concentration of the product as a function of time to determine the reaction rate.
Visualizing Reaction Pathways and Workflows
To further clarify the processes discussed, the following diagrams illustrate the catalytic cycle for a Suzuki-Miyaura reaction and a general workflow for a kinetic study.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to In-Situ Reaction Monitoring of 2-Bromo-5-fluoro-4-methylpyridine Couplings
For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is paramount for optimization, understanding reaction kinetics, and ensuring the formation of the desired product. This guide provides an objective comparison of in-situ and traditional offline monitoring techniques for palladium-catalyzed cross-coupling reactions of the versatile building block, 2-Bromo-5-fluoro-4-methylpyridine. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are fundamental transformations in the synthesis of novel pharmaceuticals and agrochemicals, and their effective monitoring is crucial for efficient process development.
In-Situ vs. Offline Monitoring: A Performance Overview
The choice between in-situ and offline reaction monitoring depends on the specific requirements of the study, including the need for real-time kinetic data, the stability of reaction intermediates, and available instrumentation. In-situ techniques provide a continuous stream of data directly from the reaction vessel, offering a detailed window into the reaction's progress. In contrast, offline methods involve the periodic removal and analysis of reaction aliquots, which can provide high accuracy and sensitivity for quantification but sacrifice real-time information.
Table 1: Performance Comparison of In-Situ and Offline Monitoring Techniques
| Parameter | In-Situ FTIR (ReactIR) | In-Situ Raman | In-Situ NMR | Offline HPLC | Offline GC-MS |
| Data Acquisition | Real-time, continuous | Real-time, continuous | Real-time, near-continuous | Discrete time points | Discrete time points |
| Kinetic Information | Excellent, detailed profiles | Excellent, detailed profiles | Very good, quantitative | Good, requires multiple runs | Good, requires multiple runs |
| Detection of Intermediates | Possible for some species | Possible for some species | Excellent, structural data | Challenging, often unstable | Challenging, often unstable |
| Sample Preparation | None (probe insertion) | None (probe insertion) | Minimal (specialized tube) | Required (quenching, dilution) | Required (quenching, dilution) |
| Potential for Reaction Alteration | Minimal | Minimal | Minimal | High (sample removal) | High (sample removal) |
| Equipment Cost | High | High | Very High | Moderate | Moderate |
| Ease of Use | Moderate | Moderate | Complex | Routine | Routine |
In-Situ Reaction Monitoring Techniques
In-situ spectroscopic techniques offer the significant advantage of providing real-time data without disturbing the reaction. This allows for a deeper understanding of reaction kinetics, the identification of transient intermediates, and the rapid optimization of reaction parameters.
In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy (ReactIR)
In-situ FTIR, often referred to by the trade name ReactIR, monitors the change in concentration of key functional groups in real-time by inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel.
Experimental Protocol for In-Situ FTIR (ReactIR) Monitoring:
-
Setup: Equip the reaction vessel with a port for the ReactIR ATR probe.
-
Background Spectrum: Record a background spectrum of the reaction solvent and starting materials before initiating the reaction.
-
Reaction Initiation: Initiate the coupling reaction by adding the catalyst or the final reagent.
-
Data Acquisition: Continuously collect FTIR spectra throughout the course of the reaction.
-
Data Analysis: Monitor the decrease in the absorbance of reactant-specific peaks and the increase in product-specific peaks to generate a reaction profile.
In-Situ Raman Spectroscopy
In-situ Raman spectroscopy is another powerful technique that provides real-time information about the molecular vibrations within a reaction mixture. A probe is inserted into the reaction, and the scattered light is analyzed to identify and quantify the components.
Experimental Protocol for In-Situ Raman Spectroscopy:
-
Setup: Insert the Raman probe into the reaction vessel through a suitable port.
-
Reference Spectra: Obtain reference spectra of the individual starting materials and the product, if available.
-
Reaction Initiation: Start the coupling reaction.
-
Data Collection: Continuously acquire Raman spectra throughout the reaction.
-
Analysis: Analyze the changes in the intensity of characteristic Raman bands of the reactants and products to monitor the reaction progress.
In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy
In-situ or real-time NMR spectroscopy provides detailed structural information and quantitative data on the species present in a reaction mixture over time.[1][2][3][4] The reaction is typically run in an NMR tube placed directly in the spectrometer.
Experimental Protocol for In-Situ NMR Spectroscopy:
-
Sample Preparation: Prepare the reaction mixture in a deuterated solvent and transfer it to an NMR tube.
-
Initial Spectrum: Acquire an initial NMR spectrum of the starting materials.
-
Reaction Initiation: Initiate the reaction within the NMR tube, often by injecting the final reagent or by temperature change.
-
Data Acquisition: Set up a series of automated NMR acquisitions at regular intervals.
-
Data Processing: Process the series of spectra to determine the concentration of reactants, intermediates, and products over time.
Offline Reaction Monitoring Techniques
Offline techniques are the traditional methods for reaction monitoring and involve the analysis of discrete samples taken from the reaction mixture at different time points.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly accurate and sensitive technique for separating and quantifying the components of a mixture.[5][6]
Experimental Protocol for Offline HPLC Monitoring:
-
Reaction Sampling: At predetermined time intervals, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot to stop any further transformation, typically by rapid cooling or addition of a quenching agent.
-
Sample Preparation: Dilute the quenched aliquot with a suitable solvent to a known concentration.
-
HPLC Analysis: Inject the prepared sample into an HPLC system equipped with an appropriate column and detector (e.g., UV-Vis).
-
Data Analysis: Determine the concentration of the reactants and products by comparing the peak areas to those of known standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[7]
Experimental Protocol for Offline GC-MS Monitoring:
-
Sampling and Quenching: Follow the same procedure as for HPLC to obtain and quench reaction aliquots.
-
Sample Preparation: Dilute the quenched aliquot in a suitable volatile solvent.
-
GC-MS Analysis: Inject the sample into the GC-MS system. The components are separated in the GC column and then detected and identified by the mass spectrometer.
-
Data Analysis: Quantify the components based on the peak areas in the chromatogram, often using an internal standard.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the catalytic cycles of common coupling reactions for 2-halopyridines and the general workflows for in-situ and offline monitoring.
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Real-Time Reaction Monitoring [kofo.mpg.de]
- 3. InsightMR for High-Field | Bruker [bruker.com]
- 4. A Nuclear Magnetic Resonance (NMR) Platform for Real-Time Metabolic Monitoring of Bioprocesses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Verifying the Structure of 2-Bromo-5-fluoro-4-methylpyridine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural verification of novel compounds is a cornerstone of chemical synthesis and drug discovery. This guide provides a comparative framework for the structural analysis of 2-Bromo-5-fluoro-4-methylpyridine, a versatile building block in medicinal chemistry. Due to the limited availability of public experimental data for this specific compound, this guide presents predicted spectroscopic data and compares it with experimental data from structurally related pyridine derivatives to offer a comprehensive analytical perspective.
Comparative Spectroscopic Analysis
The following sections detail the predicted and comparative experimental data from key analytical techniques essential for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for determining the connectivity and chemical environment of atoms within a molecule. The predicted ¹H and ¹³C NMR data for this compound are presented in Tables 1 and 2, alongside experimental data for related compounds to illustrate the influence of substituent changes on chemical shifts.
Table 1: Comparison of ¹H NMR Spectroscopic Data (ppm)
| Compound | H-3 | H-5 | H-6 | Other | Solvent |
| This compound (Predicted) | ~7.2 (d) | - | ~8.1 (d) | ~2.3 (s, -CH₃) | CDCl₃ |
| 2-Bromo-4-iodopyridine (Experimental) | 8.05 (d) | 7.65 (dd) | 8.35 (d) | - | CDCl₃ |
| 2-Bromo-4-aminopyridine (Experimental) | 6.85 (d) | 6.60 (dd) | 7.80 (d) | 4.50 (s, -NH₂) | DMSO-d₆ |
| 2-Bromo-4-hydroxypyridine (Experimental) | 6.90 (d) | 6.75 (dd) | 7.65 (d) | 11.5 (s, -OH) | DMSO-d₆ |
Table 2: Comparison of ¹³C NMR Spectroscopic Data (ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Solvent |
| This compound (Predicted) | ~150 (d) | ~115 (d) | ~158 (d) | ~125 (d) | ~148 | CDCl₃ |
| 2-Bromo-4-iodopyridine (Experimental) | 142.5 | 132.0 | 105.0 | 130.5 | 151.0 | CDCl₃ |
| 2-Bromo-4-aminopyridine (Experimental) | 158.0 | 110.0 | 155.0 | 108.0 | 148.0 | DMSO-d₆ |
| 2-Bromo-4-hydroxypyridine (Experimental) | 165.0 | 112.0 | 170.0 | 110.0 | 145.0 | DMSO-d₆ |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound, the presence of a bromine atom is expected to produce a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺).[1]
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 189 | 100 | [M]⁺ (containing ⁷⁹Br) |
| 191 | ~98 | [M+2]⁺ (containing ⁸¹Br) |
| 110 | Moderate | [M - Br]⁺ |
| 95 | Moderate | [M - Br - CH₃]⁺ |
X-ray Crystallography
Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. At present, there is no publicly available crystal structure for this compound. Obtaining this data would be invaluable for absolute structural confirmation.
Detailed Experimental Protocols
The following are generalized experimental protocols for the structural verification techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Instrumentation: 500 MHz NMR Spectrometer.
Procedure:
-
Sample Preparation: A sample of 5-10 mg of the compound is dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to a 5 mm NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed for homogeneity. Standard pulse sequences are used to acquire ¹H and proton-decoupled ¹³C NMR spectra.[1]
-
Data Processing: The acquired free induction decays (FIDs) are processed using Fourier transformation. Phase and baseline corrections are applied to the resulting spectra. Chemical shifts are calibrated relative to the residual solvent peak.[1]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Instrumentation: Mass Spectrometer with Electron Ionization (EI) source.
Procedure:
-
Sample Introduction: A small amount of the sample is introduced into the ion source, often using a direct insertion probe.
-
Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) to generate positively charged molecular ions and fragments.[1]
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
X-ray Crystallography
Objective: To determine the three-dimensional atomic arrangement in the solid state.
Instrumentation: Single-Crystal X-ray Diffractometer.
Procedure:
-
Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent system.
-
Data Collection: A selected crystal is mounted on the diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The atomic positions are determined using computational methods and the structural model is refined to fit the experimental data.
Visualized Workflows and Relationships
The following diagrams illustrate the general experimental workflows and the logical interplay of these analytical techniques for comprehensive structural verification.
Caption: General workflows for NMR, MS, and X-ray crystallography.
Caption: Interrelation of analytical techniques for structural verification.
References
A Researcher's Guide to Purity Assessment of Synthesized 2-Bromo-5-fluoro-4-methylpyridine
For researchers, scientists, and professionals in drug development, the purity of synthesized chemical intermediates is paramount. The presence of impurities, even in trace amounts, can significantly impact the yield and outcome of subsequent reactions, leading to difficulties in purification and potentially compromising the biological activity and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for assessing the purity of synthesized 2-Bromo-5-fluoro-4-methylpyridine, a key building block in medicinal chemistry. We present a comparative analysis of the synthesized product against hypothetical commercial alternatives, supported by detailed experimental protocols and data.
Comparative Purity Analysis
A rigorous assessment of a newly synthesized batch of this compound requires a multi-pronged analytical approach. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques that, when used in conjunction, provide a comprehensive purity profile.[1][2] For the purpose of this guide, we compare a hypothetically synthesized batch of this compound with two commercial-grade alternatives.
Table 1: Comparative Purity Data
| Sample ID | Source | Stated Purity (%) | HPLC Purity (%) | GC-MS Purity (%) | Major Impurity (%) | Notes |
| SYNTH-001 | In-house Synthesis | — | 98.2 | 98.0 | Isomeric Impurity (0.8%) | Requires further purification for high-purity applications. |
| COMM-A | Commercial Supplier A | ≥98.0 | 99.1 | 99.3 | Unidentified (0.3%) | High purity, suitable for most applications. |
| COMM-B | Commercial Supplier B | ≥97.0 | 97.5 | 97.2 | Starting Material (1.5%) | Lower purity, may be cost-effective for initial screening. |
Table 2: Impurity Profile by GC-MS
| Sample ID | Impurity 1 (Isomer) | Impurity 2 (Starting Material) | Impurity 3 (Dibrominated) | Total Unknown Impurities |
| SYNTH-001 | 0.8% | 0.5% | 0.2% | 0.5% |
| COMM-A | <0.1% | <0.1% | Not Detected | 0.3% |
| COMM-B | 0.3% | 1.5% | Not Detected | 1.0% |
Experimental Workflow and Methodologies
A systematic workflow is crucial for obtaining reliable and reproducible purity data. The following diagram illustrates the logical flow of the purity assessment process.
References
Navigating Isomeric Purity: A Comparative Guide to 2-Bromo-5-fluoro-4-methylpyridine in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of building blocks in the synthesis of complex molecules is a critical decision impacting reaction efficiency, yield, and the purity of the final compound. This guide provides an in-depth comparison of 2-Bromo-5-fluoro-4-methylpyridine, focusing on the crucial role of isomeric purity in its reactivity and offering a comparative analysis with a common alternative.
The utility of halopyridines as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals is well-established.[1] Among these, this compound serves as a key precursor, with its reactivity profile being significantly influenced by its isomeric purity. The presence of even minor isomeric impurities can have a considerable impact on the outcome of sensitive transformations, particularly palladium-catalyzed cross-coupling reactions.
The Critical Impact of Isomeric Purity on Reactivity
The synthesis of this compound can potentially lead to the formation of positional isomers, such as 6-Bromo-5-fluoro-4-methylpyridine. While structurally similar, the electronic and steric differences between these isomers can lead to disparate reactivity in cross-coupling reactions. The presence of such isomers can result in lower yields of the desired product, formation of difficult-to-separate byproducts, and potential interference with the catalytic cycle.
Hypothetical Impact of Isomeric Purity on Suzuki-Miyaura Coupling Yield
The following table illustrates the expected impact of varying levels of isomeric purity of this compound on the yield of a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid. While this data is hypothetical, it is based on the established principles of cross-coupling reactions where catalyst inhibition or competing reactions from impurities can lower the efficiency of the desired transformation.
| Isomeric Purity of this compound (%) | Hypothetical Yield of 5-fluoro-4-methyl-2-phenylpyridine (%) |
| 99.5 | 95 |
| 98.0 | 90 |
| 95.0 | 82 |
| 90.0 | 70 |
Comparative Analysis: 2-Bromo- vs. 2-Chloro-5-fluoro-4-methylpyridine
In the landscape of synthetic intermediates, the chloro-analogue, 2-Chloro-5-fluoro-4-methylpyridine, presents a common alternative to this compound. The choice between these two hinges on a trade-off between reactivity and cost.
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is largely governed by the strength of the carbon-halogen bond.[1] The general trend for halide reactivity is I > Br > Cl > F, stemming from the decreasing bond strength down the halogen group.[1] Consequently, the C-Br bond in this compound is weaker than the C-Cl bond in its chloro counterpart, leading to a faster rate of oxidative addition to the palladium catalyst, which is often the rate-determining step.[1] This enhanced reactivity of the bromo-derivative often translates to milder reaction conditions, shorter reaction times, and higher yields.[2]
Performance Comparison in Suzuki-Miyaura Coupling
The following table provides a comparative overview of the expected performance of this compound and 2-Chloro-5-fluoro-4-methylpyridine in a typical Suzuki-Miyaura cross-coupling reaction. The data for the bromo-derivative is based on reported yields for similar substrates, while the data for the chloro-analogue is an educated estimation based on general reactivity principles.
| Feature | This compound | 2-Chloro-5-fluoro-4-methylpyridine | Rationale |
| Relative Reactivity | Higher | Lower | Weaker C-Br bond leads to faster oxidative addition.[1] |
| Typical Reaction Temperature | Room temperature to moderate heating (e.g., 80-100 °C)[2] | Moderate to high heat (e.g., 100-120 °C)[2] | Higher activation energy is required to cleave the stronger C-Cl bond.[2] |
| Typical Catalyst System | Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf))[2] | Requires more active catalysts with specialized ligands (e.g., SPhos, XPhos)[2] | More electron-rich and sterically demanding ligands are needed to facilitate the oxidative addition of the less reactive aryl chloride.[2] |
| Expected Yield | Good to excellent[2] | Fair to good (highly dependent on the catalyst system)[2] | The higher reactivity of the bromo-intermediate generally leads to a more efficient conversion to the product.[2] |
Experimental Protocols
Accurate determination of isomeric purity and successful execution of cross-coupling reactions require robust and well-defined experimental protocols.
Determination of Isomeric Purity by GC-MS
Objective: To separate and quantify this compound and its potential positional isomers.
-
Instrumentation: A standard gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Injection Mode: Split.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
MS Detection: Electron Ionization (EI) mode.
-
Procedure:
-
Prepare a diluted solution of the sample in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 100 µg/mL.
-
Inject the sample into the GC-MS system.
-
Identify the main peak and any impurity peaks by their retention times and mass spectra.
-
Determine the isomeric purity by calculating the area percentage of the main peak in the total ion chromatogram.
-
General Protocol for Suzuki-Miyaura Cross-Coupling
Objective: To synthesize 2-aryl-5-fluoro-4-methylpyridines via a palladium-catalyzed Suzuki-Miyaura reaction.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
-
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizing the Workflow and Logical Relationships
To further clarify the processes discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and the logical relationship between isomeric purity and reaction outcomes.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-5-fluoro-4-methylpyridine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Bromo-5-fluoro-4-methylpyridine. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. Researchers, scientists, and drug development professionals should handle this compound with care, recognizing its potential hazards as indicated by data from structurally similar chemicals.
I. Immediate Safety and Hazard Information
Key Hazards of Analogous Compounds:
| Hazard Statement | Description | Precautionary Measures |
| H302 | Harmful if swallowed.[2][6] | Do not eat, drink, or smoke when using this product.[2] |
| H311 / H315 | Toxic in contact with skin / Causes skin irritation.[2][6] | Wear protective gloves and clothing. Wash hands thoroughly after handling.[2][7] |
| H319 | Causes serious eye irritation.[2][6] | Wear eye protection/face protection.[2][7] |
| H332 / H335 | Harmful if inhaled / May cause respiratory irritation.[2][6] | Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[2][7] |
| H226 / H227 | Flammable liquid and vapor / Combustible liquid.[6] | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[6] |
II. Personal Protective Equipment (PPE)
When handling this compound and its waste, the use of appropriate personal protective equipment is mandatory to minimize exposure.
| PPE Item | Specification |
| Gloves | Chemically resistant gloves (e.g., nitrile rubber).[1][2] |
| Eye Protection | Safety glasses with side-shields or goggles.[1][2] |
| Lab Coat | A standard flame-retardant lab coat is recommended.[1] |
| Respiratory Protection | Work in a well-ventilated area, preferably under a chemical fume hood.[1][5] |
III. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action must be taken to contain the material and protect personnel.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and inform your supervisor or Environmental Health and Safety (EHS) department.[4][8]
-
Containment: For small spills, use an inert, non-combustible absorbent material like sand, vermiculite, or commercial sorbent pads to contain the spill.[1][4] Avoid generating dust if the material is solid.[8]
-
Cleanup: Carefully collect the absorbed material and any contaminated debris into a designated, sealable hazardous waste container.[3][8]
-
Decontamination: Clean the spill area thoroughly.
-
Waste Disposal: The collected spill waste must be disposed of as hazardous waste.
IV. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with all federal, state, and local regulations.[3] The primary method of disposal is through a licensed hazardous waste management company, which will typically employ high-temperature incineration.[9][10]
-
Waste Identification and Segregation:
-
All waste containing this compound, including the pure substance, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as "Halogenated Organic Waste".[1][4]
-
This waste stream must be segregated from incompatible materials such as strong acids, bases, or oxidizing agents to prevent dangerous reactions.[1][11]
-
-
Containerization:
-
Labeling:
-
The waste container must be clearly and accurately labeled. The label must include:
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.[2]
-
The storage area should be under the control of laboratory personnel and away from normal lab activities.[2]
-
It is best practice to use a secondary container to capture any potential leaks or spills.[2]
-
Adhere to institutional and regulatory limits on the maximum quantity of hazardous waste that can be accumulated and the time frame for its removal.[2]
-
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.[2][9]
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[9] A common method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[9]
-
Maintain accurate records of the amount of waste generated and its disposal date.[2]
-
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. 2-Bromo-5-fluoropyridine - Safety Data Sheet [chemicalbook.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. fishersci.com [fishersci.com]
Personal protective equipment for handling 2-Bromo-5-fluoro-4-methylpyridine
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Bromo-5-fluoro-4-methylpyridine. The following procedures are based on established best practices for handling similar halogenated pyridine compounds to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Glasses & Face Shield | Safety glasses with side shields or goggles are mandatory. A face shield should be worn over safety glasses when there is a risk of splashing.[4][5] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are suitable for short-term protection.[4][6][7] Gloves should be inspected before use and changed immediately upon contamination.[4] For higher-risk tasks, consider double gloving. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and fully buttoned.[4][7] Clothing underneath should be made of natural fibers like cotton.[4] |
| Foot Protection | Closed-toe Shoes | Shoes that cover the entire foot are required.[4] Perforated shoes, sandals, or open-toed footwear are not permitted.[4] |
| Respiratory Protection | Fume Hood or Respirator | All handling should occur in a well-ventilated area, preferably a certified chemical fume hood.[6][8] If a fume hood is not available or engineering controls are insufficient, a NIOSH/MSHA approved respirator may be necessary.[2] |
Operational Plan: From Handling to Disposal
A systematic approach is essential for safely managing this compound throughout its lifecycle in the laboratory.
1. Preparation:
-
Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.
-
Verify that the fume hood is functioning correctly.[4]
-
Inspect all PPE for integrity before use.
-
Locate the nearest eyewash station and safety shower.[3]
2. Handling:
-
Avoid all personal contact, including inhalation of dust or fumes.[1]
-
Wear the appropriate PPE as detailed in the table above.[1]
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2][8]
3. Post-Handling:
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[1][4]
-
Decontaminate the work surface and any equipment used.
-
Take off contaminated clothing and wash it before reuse.[1][3]
4. Disposal Plan:
-
All waste materials, including the chemical itself and any contaminated items (e.g., gloves, pipette tips, absorbent materials), must be treated as hazardous waste.[9]
-
Segregate halogenated organic waste from other waste streams.[9]
-
Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.[9]
-
The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[9]
-
Store the sealed waste container in a designated satellite accumulation area until it is collected by a licensed hazardous waste management company.[9]
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. benchchem.com [benchchem.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
